Methyl 2-chloro-3-oxopentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDHMCNAMQTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337847 | |
| Record name | Methyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114192-09-5 | |
| Record name | Methyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of Methyl 2-chloro-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of methyl 2-chloro-3-oxopentanoate, a halogenated β-keto ester of interest in organic synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and spectroscopic characteristics. Due to the limited availability of experimental structural and detailed spectroscopic data in the public domain, this guide also outlines general reactivity pathways for α-chloro β-keto esters, offering insights into the potential chemical behavior of the title compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related molecules.
Chemical Identity and Physical Properties
This compound is a derivative of pentanoic acid characterized by a chlorine atom at the α-position and a ketone at the β-position relative to the ester carbonyl group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H9ClO3 | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 114192-09-5 | [1] |
| InChI Key | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [1] |
| SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 77-79 °C at 13 hPa | |
| Density | 1.199 g/mL at 20 °C |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the chlorination of a β-keto ester precursor.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
The synthesis of this compound is achieved through the chlorination of methyl 3-oxopentanoate using sulfuryl chloride. The following protocol is based on a reported procedure[1]:
Materials:
-
Methyl 3-oxopentanoate (104 g, 0.8 mol)
-
Sulfuryl chloride (108 g, 0.8 mol)
-
Toluene (500 ml)
Procedure:
-
A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.
-
The solution is cooled to a temperature between 0 and 5 °C.
-
Sulfuryl chloride is added dropwise to the cooled solution.
-
Following the addition, the reaction mixture is stirred at room temperature overnight.
-
The toluene is removed by evaporation.
Yield:
The reported yield for this procedure is 131.6 g (100% of the theoretical yield) of the title compound[1].
Structural and Spectroscopic Data
Spectroscopic Data Summary
The following table summarizes the types of spectroscopic data available for this compound in public databases.
| Spectroscopic Technique | Database Reference | Notes |
| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase | Data available but not detailed in search results. |
| Infrared (IR) Spectroscopy | SpectraBase | Vapor phase IR spectrum available but not detailed. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | NIST | Top three peaks reported at m/z = 57, 29, and 27. |
Mass Spectrometry Fragmentation
The most abundant fragment ions observed in the mass spectrum of this compound are at m/z values of 57, 29, and 27. A plausible fragmentation pattern is outlined below:
Caption: Plausible MS fragmentation of this compound.
Reactivity and Potential Signaling Pathways
Direct experimental evidence for the involvement of this compound in specific biological signaling pathways is not documented in the available literature. However, the chemical reactivity of the α-chloro β-keto ester functional group suggests a susceptibility to nucleophilic attack. This reactivity could be a basis for interaction with biological nucleophiles, a common mechanism for the activity of many bioactive compounds.
General Reactivity with Nucleophiles
The presence of the electron-withdrawing carbonyl and ester groups enhances the electrophilicity of the α-carbon, making it a target for nucleophilic substitution. A general workflow for the reaction of an α-chloro β-keto ester with a nucleophile is depicted below.
Caption: General nucleophilic substitution at the α-carbon.
This reactivity is a key consideration for its potential biological activity and in designing synthetic pathways utilizing this compound as an intermediate.
Conclusion
This compound is a halogenated keto-ester with well-defined physical properties and a straightforward synthetic route. While detailed experimental structural and spectroscopic data are not fully available in the public domain, existing database entries provide a foundational understanding of its chemical nature. The inherent reactivity of the α-chloro β-keto ester moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for further investigation in drug discovery and development, particularly in contexts where covalent modification of biological targets is a desired mechanism of action. Further research is warranted to fully elucidate its three-dimensional structure, detailed spectroscopic profile, and biological activity.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 2-chloro-3-oxopentanoate. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this halogenated β-keto ester. This guide includes tabulated physical and chemical properties, a detailed experimental protocol for its synthesis, and general procedures for its characterization using modern spectroscopic techniques. Furthermore, a key reaction pathway, the Favorskii rearrangement, is discussed and visualized. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a halogenated β-keto ester with the molecular formula C₆H₉ClO₃.[1] Its chemical structure and key physical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 114192-09-5 | [1] |
| Molecular Formula | C₆H₉ClO₃ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Canonical SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |
| InChI Key | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 77-79 °C at 13 hPa | [2] |
| Density | 1.199 g/mL at 20 °C | [2] |
| Flash Point | 100 °C |
Synthesis and Purification
The primary synthetic route to this compound involves the chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate.
Experimental Protocol: Synthesis
A detailed procedure for the synthesis of this compound is described as follows[3]:
Materials:
-
Methyl 3-oxopentanoate (104 g, 0.8 mol)
-
Sulfuryl chloride (108 g, 0.8 mol)
-
Toluene (500 ml)
Procedure:
-
A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.
-
The solution is cooled to a temperature between 0 and 5 °C using an ice bath.
-
Sulfuryl chloride is added dropwise to the cooled solution.
-
Following the addition, the reaction mixture is stirred at room temperature overnight.
-
Toluene is subsequently removed by evaporation under reduced pressure to yield the title compound.
This procedure reports a quantitative yield of this compound[3].
Purification
While the synthesis protocol suggests that evaporation of the solvent yields the product, for applications requiring high purity, further purification may be necessary. Common methods for the purification of liquid organic compounds such as β-keto esters include:
-
Vacuum Distillation: Given the provided boiling point of 77-79 °C at 13 hPa, vacuum distillation is a suitable method for purifying this compound from less volatile impurities.[2]
-
Column Chromatography: Silica gel column chromatography can be employed for the purification of β-keto esters.[4] Due to the potential for keto-enol tautomerism, which can affect peak shape in chromatography, careful selection of the mobile phase and temperature may be required for optimal separation.[5]
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic methods. While specific spectral data is not detailed in the readily available literature, general protocols for the analysis of similar compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Protocol for ¹H and ¹³C NMR:
-
Prepare a solution of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Spectral Features:
-
A triplet and a quartet corresponding to the ethyl group protons.
-
A singlet for the methyl ester protons.
-
A singlet for the α-chloro proton.
Expected ¹³C NMR Spectral Features:
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Resonances for the carbonyl carbons of the ketone and ester.
-
A resonance for the carbon bearing the chlorine atom.
-
Resonances for the carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy
General Protocol for Liquid Samples:
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film of the liquid.
-
Mount the plates in the spectrometer and acquire the spectrum.
Expected IR Spectral Features:
-
A strong, sharp absorption band in the range of 1730–1750 cm⁻¹ corresponding to the C=O stretching of the ester.
-
Another strong absorption band for the C=O stretching of the ketone, likely at a slightly lower wavenumber.
-
C-H stretching and bending vibrations in the appropriate regions.
-
A C-Cl stretching vibration, which is typically found in the fingerprint region.
Mass Spectrometry (MS)
General Protocol for GC-MS:
-
Dissolve the sample in a volatile organic solvent.
-
Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The compound will be separated from other components on the GC column and then ionized and fragmented in the mass spectrometer.
Expected Mass Spectral Features:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.59 g/mol ).
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Isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
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Fragmentation patterns characteristic of β-keto esters, such as loss of the methoxy group or cleavage adjacent to the carbonyl groups.
Reactivity
As an α-halo-β-keto ester, this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of multiple functional groups. A key reaction of α-halo ketones is the Favorskii rearrangement.
Favorskii Rearrangement
The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a carboxylic acid derivative. In the case of this compound, treatment with a base such as an alkoxide would be expected to yield a rearranged ester product. The mechanism is thought to proceed through a cyclopropanone intermediate.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Favorskii Rearrangement Mechanism
Caption: Proposed Favorskii Rearrangement Mechanism.
Safety and Handling
This compound is classified as an irritant.[1]
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable bifunctional compound with well-defined chemical and physical properties. Its synthesis is straightforward, and it serves as a precursor for further chemical transformations, most notably the Favorskii rearrangement. This guide provides essential technical information for researchers and scientists working with this compound, though a lack of publicly available detailed spectroscopic data and biological activity information is noted. Careful adherence to safety protocols is essential when handling this irritant.
References
- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 114192-09-5 [m.chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Technical Guide: Physicochemical Properties and Synthetic Context of CAS 114192-09-5 (Methyl 2-chloro-3-oxopentanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 114192-09-5, Methyl 2-chloro-3-oxopentanoate. This compound is a functionalized organic molecule of interest in synthetic chemistry, particularly as a potential intermediate in the preparation of more complex molecules. While a direct synthetic link to the specific complex molecule 1-((4-(3-(4-iodophenyl)-1H-pyrazol-4-yl)piperidino)methyl)cyclohexene hydrochloride was not established in the available literature, the pyrazole core of this second molecule is a key feature in many biologically active compounds. Therefore, this guide also explores the general synthesis and biological significance of pyrazole derivatives, providing valuable context for researchers in drug discovery and development.
Physicochemical Properties of this compound
This compound is a liquid organic compound. A summary of its key physical and chemical properties is presented below.
Table 1: Physical Properties of CAS 114192-09-5
| Property | Value |
| Appearance | Colorless to light yellow transparent liquid |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Density | 1.199 g/mL at 20 °C |
| Boiling Point | 77-79 °C at 13 hPa |
| Flash Point | 100 °C |
| Refractive Index | 1.434 |
Table 2: Chemical Properties and Safety Information for CAS 114192-09-5
| Property | Description |
| Chemical Reactivity | The molecule contains a chlorine atom, a carbonyl group, and an ester group, making it chemically reactive. The chlorine is susceptible to nucleophilic substitution. The carbonyl group can participate in condensation and addition reactions. The ester group can undergo hydrolysis, alcoholysis, and aminolysis. |
| Purity | Commercially available with a purity of 98% or higher. |
| Uses | Primarily used as a pharmaceutical intermediate and as a reagent in organic synthesis research. |
| Storage | Should be sealed and stored in a cool, dry, well-ventilated area away from fire and heat sources. Direct sunlight should be avoided. |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Experimental Protocols for Property Determination
The following are generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point via Simple Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask are assembled for simple distillation.
-
Procedure:
-
The liquid sample (e.g., 10 mL) is placed in the round-bottom flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Cooling water is circulated through the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[1]
-
-
Note: For accuracy, the atmospheric pressure should be recorded as the boiling point varies with pressure.
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid is carefully added to the graduated cylinder.
-
The graduated cylinder containing the liquid is reweighed.
-
The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the volume measured.
-
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is switched on.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale.
-
The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.
-
Synthetic Context: Pyrazole Derivatives
General Synthesis of Pyrazoles
A prevalent method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This versatile approach allows for the introduction of various substituents on the pyrazole ring.
Caption: General workflow for pyrazole synthesis.
This synthetic strategy is fundamental in medicinal chemistry for creating libraries of pyrazole-containing compounds for biological screening.
Biological Significance of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5]
Signaling Pathway Context: Kinase Inhibition
Many pyrazole-containing compounds function as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Pyrazole derivatives have been designed to target specific kinases, thereby modulating these pathways.
Caption: Inhibition of a kinase cascade by a pyrazole derivative.
The ability of pyrazole derivatives to act as kinase inhibitors underscores their therapeutic potential and makes them an important area of research for drug development professionals. For instance, some pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[6]
Conclusion
This compound (CAS 114192-09-5) is a reactive organic intermediate with well-defined physicochemical properties. While its direct application in the synthesis of the complex pyrazole-containing molecule mentioned was not confirmed, the broader context of pyrazole chemistry is of significant interest to the pharmaceutical sciences. The synthetic accessibility of the pyrazole core and the diverse biological activities of its derivatives, particularly as kinase inhibitors, ensure that this class of compounds will remain a focal point of research and development in the quest for new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-chloro-3-oxopentanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-oxopentanoate is a versatile halogenated β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive α-chloro group and two carbonyl functionalities, make it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in pharmaceutical and medicinal chemistry research. Detailed experimental protocols, data summaries, and visualizations of reaction pathways are presented to facilitate its use in the laboratory.
Introduction
α-Halo-β-keto esters are a class of organic compounds characterized by the presence of a halogen atom at the α-position relative to a ketone and a β-position relative to an ester. This arrangement of functional groups imparts a high degree of reactivity, making them valuable synthons for the construction of diverse molecular architectures. This compound, with its ethyl ketone and methyl ester moieties, is a prime example of this class of compounds and holds significant potential for applications in drug discovery and development. The strategic placement of the chlorine atom allows for facile nucleophilic substitution or elimination reactions, while the dicarbonyl system is amenable to a wide range of condensation reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 2-chloro-3-oxovalerate, Pentanoic acid, 2-chloro-3-oxo-, methyl ester | [1] |
| CAS Number | 114192-09-5 | [1] |
| Molecular Formula | C₆H₉ClO₃ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 77-79 °C at 13 hPa | [3] |
| Density | 1.199 g/mL at 20 °C | [3] |
| SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |
| InChI | InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | [1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the direct α-chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate, using a suitable chlorinating agent.
Experimental Protocol: Chlorination of Methyl 3-oxopentanoate
This protocol is based on a procedure reported in the Open Reaction Database.[4]
Materials:
-
Methyl 3-oxopentanoate (104 g, 0.8 mol)
-
Sulfuryl chloride (108 g, 0.8 mol)
-
Toluene (500 ml)
Procedure:
-
A solution of methyl 3-oxopentanoate in toluene is cooled to 0-5 °C in an ice bath.
-
Sulfuryl chloride is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Toluene is removed by evaporation under reduced pressure to yield the crude product.
Results: This reaction typically proceeds with a high yield, often approaching 100%, providing this compound as the final product.[4]
Synthesis Workflow
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the interplay of its three functional groups. The α-chloro position is susceptible to nucleophilic attack, while the dicarbonyl moiety provides a scaffold for the construction of various heterocyclic systems.
Synthesis of Pyrazole Derivatives
The reaction of β-keto esters with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolones.[4] this compound can serve as a precursor to a 1,3-dicarbonyl system suitable for this transformation. The reaction likely proceeds through an initial nucleophilic substitution of the chloride followed by cyclization and dehydration to form the pyrazolone ring.
Proposed Reaction Pathway for Pyrazolone Synthesis
Synthesis of Pyridazinone Derivatives
Similarly, this compound can be a precursor for the synthesis of pyridazinone derivatives. The reaction of 1,4-dicarbonyl compounds with hydrazines is a common route to pyridazines. While this compound is a 1,3-dicarbonyl compound, its reaction with certain reagents could potentially lead to a 1,4-dicarbonyl intermediate or a related reactive species that can then cyclize with hydrazine.
Proposed Reaction Pathway for Pyridazinone Synthesis
Potential Biological Activity and Drug Development Applications
While specific biological activity data for this compound itself is not widely available in the public domain, the heterocyclic scaffolds that can be synthesized from it, such as pyrazolones and pyridazinones, are known to possess a broad range of pharmacological properties.
-
Pyrazolone Derivatives: This class of compounds has been reported to exhibit analgesic, antipyretic, anti-inflammatory, antibacterial, and antifungal activities.[5] Notably, the pyrazolone derivative edaravone (5-methyl-1-phenyl-2-pyrazolin-3-one) is used in clinical practice.
-
Pyridazinone Derivatives: Pyridazinone-containing molecules have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Some pyridazinone derivatives have also been investigated for their cardiovascular effects.
The potential for this compound to serve as a starting material for the synthesis of novel, biologically active pyrazolone and pyridazinone derivatives makes it a compound of significant interest for drug discovery and development programs. The straightforward synthesis of these heterocyclic systems allows for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Safety Data Summary
| Hazard Statement | GHS Classification |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily accessible and highly reactive building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its ability to serve as a precursor to pyrazolone and pyridazinone scaffolds makes it a valuable tool for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge, including synthesis protocols and key data, to enable the effective utilization of this versatile compound in the pursuit of novel therapeutic agents. Further research into the specific applications and biological activities of derivatives of this compound is warranted and expected to yield valuable insights.
References
- 1. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 2-Chloro-3-Oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
While direct quantitative spectroscopic data for methyl 2-chloro-3-oxopentanoate is not available from the conducted search, the following tables summarize the types of spectra that have been recorded for this compound, as indicated by various chemical databases. Researchers requiring precise spectral assignments are advised to consult specialized spectroscopic databases or acquire the data experimentally.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Table 3: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| Data not available | - |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Experimental Protocols
A documented method for the synthesis of this compound has been reported. The following protocol is based on the available literature and provides a clear pathway for the preparation of this compound.
Synthesis of this compound
-
Materials:
-
Methyl 3-oxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
-
Procedure:
-
A solution of methyl 3-oxopentanoate (0.8 mol) in toluene (500 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to a temperature range of 0 to 5 °C using an ice bath.
-
Sulfuryl chloride (0.8 mol) is added dropwise to the cooled solution.
-
Following the addition, the reaction mixture is stirred at room temperature overnight to ensure the completion of the reaction.
-
The toluene is subsequently removed by evaporation under reduced pressure.
-
The final product, this compound, is obtained. The reported yield for this procedure is approximately 100% (131.6 g).
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the Reactivity of Alpha-Chloro Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Alpha-chloro beta-keto esters are a class of highly versatile synthetic intermediates, prized for their unique reactivity which stems from the strategic placement of three key functional groups: an ester, a ketone, and an alpha-halogen. This trifecta of functionality allows for a diverse range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of their synthesis, core reactivity, reaction mechanisms, and applications, supported by experimental data and protocols.
Synthesis of Alpha-Chloro Beta-Keto Esters
The primary method for synthesizing α-chloro β-keto esters is the direct chlorination of the parent β-keto ester. The α-proton of a β-keto ester is acidic and can be removed by a base to form an enolate, which then reacts with an electrophilic chlorine source.
Recent advancements have focused on developing highly enantioselective methods. Phase-transfer catalysis using Cinchona-derived catalysts has proven effective, yielding products with high enantiomeric excess (ee).[1][2]
Typical Chlorination Workflow
Caption: General workflow for the synthesis of α-chloro β-keto esters.
Core Reactivity and Key Reactions
The reactivity of α-chloro β-keto esters is dominated by the interplay between the carbonyl groups, the acidic α-proton (if present), and the leaving group ability of the chlorine atom.
While the chlorine atom occupies one α-position, the other α'-position (between the carbonyls) is highly acidic. Deprotonation with a suitable base generates an enolate that can act as a nucleophile in alkylation and arylation reactions.
Alkylation: The enolate readily reacts with alkyl halides in an SN2 fashion. Phase-transfer catalysis is often employed to achieve high yields and enantioselectivity in these alkylations.[3][4][5][6]
Arylation: Palladium-catalyzed cross-coupling reactions are a common method for the α-arylation of carbonyl compounds, including β-keto esters.[7][8] These methods provide access to a wide range of β-aryl α-keto esters.[9]
Table 1: Asymmetric Alkylation of β-Keto Esters
| Entry | Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-(ethoxycarbonyl)-1-tetralone | Benzyl bromide | Cinchonium salt | 92 | 84 | [3] |
| 2 | 2-(ethoxycarbonyl)-1-tetralone | p-Nitrobenzyl bromide | Cinchonium salt | 95 | 96 | [3] |
| 3 | Ethyl 2-oxocyclohexanecarboxylate | Benzyl bromide | Cinchona derivative | 98 | 98 |[4] |
The carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles.[10][11] Furthermore, the chlorine atom can be displaced by nucleophiles, although this is often preceded by or in competition with other reaction pathways.
Biocatalytic Reductions: A significant reaction is the stereoselective reduction of the ketone functionality. Reductases from baker's yeast (Saccharomyces cerevisiae) have been successfully used to reduce α-chloro β-keto esters, providing access to two of the four possible α-chloro β-hydroxy ester diastereomers with high optical purity.[12][13] This is particularly useful in drug synthesis for creating specific stereocenters.
The most characteristic reaction of α-halo ketones, including α-chloro β-keto esters, is the Favorskii rearrangement.[14] This reaction occurs in the presence of a base (like an alkoxide or hydroxide) and results in a rearranged carboxylic acid derivative.[15][16] For cyclic substrates, this rearrangement leads to a ring contraction, which is a powerful tool for synthesizing strained ring systems like cubane.[17][18]
The mechanism involves the formation of a cyclopropanone intermediate.[15][18]
Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement.
When enolizable α'-hydrogens are absent, the reaction may proceed through a "quasi-Favorskii" or "pseudo-Favorskii" mechanism involving a benzilic acid-type rearrangement.[15][16]
The dual functionality of these molecules makes them excellent precursors for intramolecular cyclization reactions to form heterocyclic and carbocyclic systems. For instance, the dianion of an ω-halo-β-keto ester can undergo intramolecular alkylation to yield macrocyclic β-keto lactones.[19] Other cyclization reactions can lead to the formation of β-hydroxyketo esters.[20]
Applications in Drug Development
The synthetic utility of α-chloro β-keto esters makes them important intermediates in pharmaceutical development. The α-chloro ketone moiety is a precursor to hydroxyethylamine isosteres, which are key subunits in many protease inhibitors, including those targeting HIV protease and renin.[21] The ability to stereoselectively introduce substituents and reduce the ketone allows for the precise construction of chiral building blocks essential for creating enantiomerically pure drug candidates.
Experimental Protocols
-
A mixture of the β-keto ester substrate (0.2 mmol), a Cinchona-based catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (KF, 2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.
-
The mixture is then cooled to the appropriate temperature (e.g., 0 °C).
-
N-chlorosuccinimide (NCS, 0.21 mmol) is added in one portion.
-
The reaction is conducted for 5–80 minutes at this temperature and then quenched with a saturated ammonium chloride solution.
-
The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude product is purified by flash chromatography to yield the α-chloro β-keto ester.
Table 2: Data for Asymmetric α-Chlorination [2]
| Substrate | Time (min) | Yield (%) | ee (%) |
|---|---|---|---|
| Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 5 | 99 | 97 |
| Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 10 | 99 | 96 |
| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 30 | 99 | 93 |
-
A solution of the α-chloro ketone substrate (197 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) is transferred via cannula to a freshly prepared solution of sodium methoxide in methanol (from Na, 2.2 eq, in 200 mL anhydrous MeOH) at 0 °C under an argon atmosphere.
-
The resulting white slurry is warmed to ambient temperature.
-
The flask is equipped with a reflux condenser and placed in a preheated oil bath at 55 °C.
-
The reaction mixture is stirred at 55 °C for 4 hours before being cooled back to ambient temperature and then to 0 °C in an ice bath.
-
The reaction is diluted with diethyl ether and quenched by the careful addition of saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude residue is purified via SiO₂ flash chromatography to afford the rearranged ester product (example yield: 78%).
Conclusion
Alpha-chloro beta-keto esters are powerful and versatile intermediates in modern organic synthesis. Their reactivity is characterized by the ability to undergo selective transformations at multiple sites, including the α-position, the carbonyl group, and through characteristic rearrangements like the Favorskii reaction. The development of stereoselective methods for their synthesis and subsequent reactions has further enhanced their value, particularly in the field of drug discovery and development, where precise control over molecular architecture is paramount. This guide highlights the core principles of their reactivity, providing a foundational understanding for researchers aiming to leverage these valuable building blocks in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ester - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 16. drhnsp.org [drhnsp.org]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. adichemistry.com [adichemistry.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Cyclization reactions leading to beta-hydroxyketo esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN1466561A - Process for the preparation of a chloroketones - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-chloro-3-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 2-chloro-3-oxovalerate (CAS No. 114192-09-5) is a reactive α-chloro-β-keto ester of significant interest in organic synthesis. Its polyfunctional nature, incorporating an ester, a ketone, and a reactive chlorine atom, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds relevant to medicinal chemistry. This document provides a comprehensive characterization of the compound, including its physicochemical properties, a detailed synthesis protocol, an overview of its chemical reactivity with an experimental example, and a general workflow for its characterization.
Chemical Identity and Physicochemical Properties
Methyl 2-chloro-3-oxovalerate, also known by its IUPAC name methyl 2-chloro-3-oxopentanoate, is typically a colorless to light yellow liquid.[1] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 114192-09-5 | [2][3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₉ClO₃ | [2][3] |
| Molecular Weight | 164.59 g/mol | [2][3] |
| InChIKey | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [3] |
| SMILES | CCC(=O)C(C(=O)OC)Cl | [3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 77-79 °C @ 13 hPa | [1][2][4][5] |
| Density | 1.199 g/mL @ 20 °C | [2][6][7] |
| Refractive Index | 1.434 | [1][4] |
| Flash Point | 100 °C | [1][2][4] |
| pKa (Predicted) | 7.78 ± 0.46 | [1][2] |
Synthesis of Methyl 2-chloro-3-oxovalerate
The compound is readily synthesized via the α-chlorination of its parent β-keto ester, methyl 3-oxopentanoate. A high-yield procedure has been described using sulfuryl chloride as the chlorinating agent.[8]
-
Materials:
-
Methyl 3-oxopentanoate (104 g, 0.8 mol)
-
Sulfuryl chloride (108 g, 0.8 mol)
-
Toluene (500 mL)
-
-
Procedure:
-
A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.
-
The solution is cooled to a temperature between 0 and 5 °C using an ice bath.
-
Sulfuryl chloride is added dropwise to the cooled solution, maintaining the temperature.
-
Following the addition, the reaction mixture is stirred at room temperature overnight to ensure complete reaction.
-
Toluene is removed from the reaction mixture by evaporation under reduced pressure.
-
-
Yield: The process yields 131.6 g of the title compound, representing a quantitative (100%) yield.[8]
Chemical Reactivity and Applications
The chemical properties of methyl 2-chloro-3-oxovalerate are dictated by its functional groups. The molecule's reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.[1] The chlorine atom is susceptible to nucleophilic substitution, the ketone can undergo condensation and addition reactions, and the ester group can be hydrolyzed or aminolyzed.[1] A common application is its use in the synthesis of pyrazole and imidazole heterocycles, which are core structures in many drug candidates.[9][10]
This reaction demonstrates the reactivity of the ketone functional group towards a nucleophile, a key step in building more complex molecules.
-
Materials:
-
Methyl 2-chloro-3-oxovalerate (840 mg)
-
Methyl hydrazinocarboxylate (482 mg)
-
Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
Methyl 2-chloro-3-oxovalerate is added to a solution of methyl hydrazinocarboxylate in THF.
-
The reaction mixture is stirred at room temperature for 19 hours.
-
The mixture is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography to yield methyl (3E)-2-chloro-3-(methoxycarbonylhydrazono)pentanoate.
-
Analytical Characterization
A full characterization of a newly synthesized batch of methyl 2-chloro-3-oxovalerate would follow a standard analytical workflow. While literature and patents confirm that the structure has been verified using standard spectroscopic methods (NMR, MS, IR), publicly accessible, detailed spectra are scarce.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show signals for the methyl ester protons, the ethyl group protons (a triplet and a quartet), and a singlet for the α-chloro proton. ¹³C NMR would confirm the presence of carbonyl carbons (ketone and ester), the carbon bearing the chlorine, and the aliphatic carbons.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of groups like -OCH₃, -COOCH₃, and the ethyl ketone moiety.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands characteristic of C=O stretching for both the ketone and the ester functionalities.[3]
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.
Table 3: GHS Hazard Information [3]
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 114192-09-5 [m.chemicalbook.com]
- 3. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. labnovo.com [labnovo.com]
- 6. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 7. all.biz [all.biz]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. EP3871673A1 - Novel indazole compound or salt thereof - Google Patents [patents.google.com]
- 10. WO2018210992A1 - Pyrimidine derivatives - Google Patents [patents.google.com]
- 11. WO2024079623A1 - Tricyclic compounds and their uses - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for methyl 2-chloro-3-oxopentanoate (CAS No: 114192-09-5), a chemical intermediate used in various research and development applications. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a flammable and toxic liquid that can cause severe skin and eye irritation. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to handle it appropriately.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
2.1. Handling
All work with this substance should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mists and prevent contact with skin and eyes. Engineering controls, such as explosion-proof electrical and ventilating equipment, should be used. Use only non-sparking tools and take precautionary measures against static discharge.
2.2. Storage
Keep the container tightly closed in a dry and well-ventilated place. Store away from heat, sparks, open flames, and other ignition sources. The storage area should be locked up or accessible only to qualified or authorized personnel.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Skin and Body Protection | Complete suit protecting against chemicals, Flame retardant antistatic protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
First Aid Measures
In the event of exposure, immediate medical attention is required. The following first aid measures should be taken:
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting and Accidental Release Measures
5.1. Fire-Fighting
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary. Vapors are heavier than air and may travel along the ground and flash back.
5.2. Accidental Release
For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, wear appropriate PPE, contain the spill, and collect for disposal. Prevent entry into waterways, sewers, basements, or confined areas.
Toxicological Information
While detailed experimental protocols for toxicity studies are not publicly available, the GHS classification indicates that this compound is toxic if swallowed or inhaled and causes severe skin and eye irritation.
Table 4: Toxicological Profile
| Endpoint | Result |
| Acute Oral Toxicity | Toxic (Category 3) |
| Acute Inhalation Toxicity | Toxic (Category 3) |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) |
| Respiratory Irritation | May cause respiratory irritation (Category 3) |
No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard identification to emergency response.
References
In-Depth Technical Guide: GHS Hazards of Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted GHS hazards associated with methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally similar compounds and standardized testing protocols to offer a thorough understanding for researchers, scientists, and professionals in drug development.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1]
Table 1: GHS Hazard Summary for this compound [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation. |
Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets and on the ECHA C&L Inventory.[1]
Toxicological Data Summary
Table 2: GHS Hazards and Toxicity Data for Structural Analogs
| Compound | CAS Number | GHS Hazards | Available Quantitative Data |
| This compound | 114192-09-5 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] | No data available |
| Ethyl 2-chloro-3-oxopentanoate | 24045-73-6 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2] | No data available |
| Methyl 2-chloroacetoacetate | 4755-81-1 | Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal)[3] | LD50 (mouse, ingestion): 240 mg/kg[4] |
| Methyl 2-methyl-3-oxopentanoate | 17422-12-7 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Flam. Liq. 4[5] | No specific values found |
Note: The absence of a chlorine atom in methyl 2-methyl-3-oxopentanoate may significantly alter its toxicological profile.
Experimental Protocols for Hazard Determination
The GHS classifications for this compound are based on standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are summaries of the methodologies for the relevant hazard classifications.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[6][7][8][9]
-
Test Animal: Albino rabbit.[7]
-
Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period.[6][9] An untreated area of the skin serves as a control.[7]
-
Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] Observations can continue for up to 14 days to assess the reversibility of the effects.[7][10]
-
Scoring: Skin reactions are scored based on a standardized grading system. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[7]
Caption: Workflow for OECD Guideline 404 (Acute Dermal Irritation).
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to produce irritation or damage to the eye.[11][12]
-
Test Animal: Albino rabbit.[12]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[12] The other eye remains untreated and serves as a control.[12] The test is typically performed sequentially, starting with one animal.[12]
-
Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11][12] The observation period can extend up to 21 days to assess reversibility.[11]
-
Scoring: Ocular lesions are scored using a standardized system. The severity and reversibility of the observed effects determine the classification.[12]
Caption: Workflow for OECD Guideline 405 (Acute Eye Irritation).
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards arising from short-term exposure to a substance via inhalation.[13][14][15][16] It can be used to determine the LC50 (median lethal concentration).[15][16]
-
Test Animal: The preferred species is the rat.[17]
-
Procedure: Animals are exposed to the test substance, typically as a vapor or aerosol, in an inhalation chamber for a defined period, usually 4 hours.[15][16][17] The test can be conducted using a traditional protocol with multiple concentration groups or a concentration x time (C x t) protocol.[13][15][17]
-
Observations: Animals are observed for at least 14 days for signs of toxicity, including changes in breathing, behavior, and body weight.[13][15][17] A gross necropsy is performed on all animals at the end of the study.[13][15]
-
Endpoint: The primary endpoint is mortality, which is used to calculate the LC50. Clinical observations and pathological findings contribute to the overall hazard assessment, including respiratory tract irritation.[16]
Caption: Workflow for OECD Guideline 403 (Acute Inhalation Toxicity).
Plausible Signaling Pathway for Toxicity
While a specific signaling pathway for the toxicity of this compound has not been elucidated, its chemical structure as an α-chloro-β-ketoester suggests a high potential for reactivity with biological nucleophiles. This reactivity is a likely driver of its irritant properties. Two primary mechanisms can be proposed:
-
Nucleophilic Substitution: The chlorine atom at the alpha position is a good leaving group, making the carbon susceptible to nucleophilic attack by amino or thiol groups on proteins.
-
Michael Addition: The α,β-unsaturated character of the enol form of the β-ketoester can act as a Michael acceptor, reacting with biological nucleophiles.
These reactions can lead to covalent modification of proteins, disrupting their function and triggering cellular stress and inflammatory responses, which manifest as irritation.
Caption: Plausible mechanism of irritancy for this compound.
Conclusion and Recommendations for Safe Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation. While specific quantitative toxicity data is lacking, its chemical structure suggests a high reactivity that warrants careful handling. Professionals working with this compound should adhere to the following recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Prevent the generation of aerosols or vapors.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Given the data gaps, further toxicological testing would be necessary for a comprehensive risk assessment, especially for applications involving significant potential for human exposure.
References
- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. eurolab.net [eurolab.net]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of C₆H₉ClO₃ Isomers
The chemical formula C₆H₉ClO₃ represents a class of chlorinated β-keto esters that have become crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and seminal syntheses of its most prominent isomers: ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate. The document details the foundational experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways for an audience of researchers, scientists, and drug development professionals.
Ethyl 2-chloroacetoacetate: The α-Chlorinated Isomer
Ethyl 2-chloroacetoacetate (α-chloroacetoacetate) is a versatile reagent valued for its dual reactive centers, enabling the construction of complex molecular architectures. Its discovery is rooted in the late 19th-century explorations of halogen chemistry on activated methylene compounds.
Discovery and First Synthesis
The first definitive synthesis of ethyl 2-chloroacetoacetate can be traced back to the work of M. Conrad and M. Guthzeit in 1882. Their method, a direct chlorination of ethyl acetoacetate, laid the groundwork for future production. The fundamental approach involves the reaction of ethyl acetoacetate with a chlorinating agent, a process that has been refined over the past century but remains conceptually the same. Modern methods commonly employ sulfuryl chloride (SO₂Cl₂) for its reliability and efficiency.
Experimental Protocols
1.2.1 First Synthesis by Conrad and Guthzeit (1882) - Reconstructed Protocol
The original 19th-century protocols often lacked the detailed precision of modern reports. The following is a reconstructed protocol based on the typical practices of the era and the reaction described.
-
Preparation: A flask was charged with ethyl acetoacetate.
-
Chlorination: A stream of dry chlorine gas was passed through the ethyl acetoacetate. The reaction was likely monitored by the change in weight of the apparatus to gauge the uptake of chlorine.
-
Workup: The resulting crude product was subjected to distillation to separate the desired ethyl 2-chloroacetoacetate from unreacted starting material and byproducts, such as the dichlorinated species.
1.2.2 Modern Synthesis via Sulfuryl Chloride
This protocol is representative of current laboratory-scale preparations.[1]
-
Charging the Reactor: A reactor is charged with ethyl acetoacetate as the raw material.
-
Cooling: The ethyl acetoacetate is cooled to a temperature between -5°C and 10°C.
-
Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the cooled ethyl acetoacetate.
-
Reaction: After the addition is complete, the mixture's temperature is slowly raised to 20-25°C and held for approximately 4 hours to ensure the reaction goes to completion.
-
Gas Removal: Following the reaction, the pressure is slowly reduced to vacuum to remove residual acidic gases (HCl and SO₂), which are typically absorbed in a caustic scrubber.
-
Purification: The remaining crude product is purified by vacuum distillation to yield high-purity ethyl 2-chloroacetoacetate.[1]
Synthesis Workflow
Caption: Modern synthesis workflow for Ethyl 2-chloroacetoacetate.
Quantitative Data
| Property | Value | Reference / Notes |
| Molecular Formula | C₆H₉ClO₃ | - |
| Molecular Weight | 164.59 g/mol | - |
| Appearance | Clear, bright yellow liquid | [2] |
| Boiling Point | 200°C (decomposes) | [2] |
| 107°C / 14 mmHg | [3] | |
| Density | 1.19 g/mL at 25°C | [2][3] |
| Water Solubility | 17 g/L (20°C) | [2] |
| Typical Modern Yield | >90% | Dependent on specific patented process.[1] |
Ethyl 4-chloroacetoacetate: The γ-Chlorinated Isomer
Ethyl 4-chloroacetoacetate (γ-chloroacetoacetate) is another critical isomer, widely used as an intermediate in the synthesis of cardiovascular drugs and antibiotics. Its synthesis presents a different challenge: avoiding chlorination at the more reactive α-position.
Discovery and First Synthesis
The first documented synthesis of ethyl 4-chloroacetoacetate was reported by G. Hamel in 1921. Hamel's method involved the reaction of ethyl chloroacetate with magnesium, followed by hydrolysis. This approach cleverly circumvents the issue of regioselectivity by building the carbon skeleton from a pre-chlorinated starting material. While effective, this method faced challenges with yield and the hazardous nature of the ether solvents used.
The dominant modern industrial synthesis avoids this issue by starting with diketene. This process involves the chlorination of diketene to form 4-chloroacetoacetyl chloride, which is then immediately esterified with ethanol to produce the final product.
Experimental Protocols
2.2.1 First Synthesis by Hamel (1921) - Reconstructed Protocol
This protocol is based on the description of Hamel's work, which is a variation of the Reformatsky reaction.
-
Activation: Magnesium turnings were activated in a flask, likely with a small amount of iodine.
-
Reaction: A solution of ethyl chloroacetate in anhydrous ether was added to the activated magnesium. The reaction would initiate to form the magnesium enolate of ethyl acetate.
-
Condensation: Another equivalent of ethyl chloroacetate was added, which would then be attacked by the enolate to form the carbon backbone.
-
Hydrolysis: The reaction mixture, containing the magnesium salt of the product, was carefully hydrolyzed with dilute acid (e.g., sulfuric acid) while cooling.
-
Extraction and Purification: The organic layer was separated, washed, dried, and the solvent was removed. The final product was purified by vacuum distillation. This early procedure was noted for producing yields around 56%.
2.2.2 Modern Industrial Synthesis via Diketene
This protocol describes a common continuous or batch process used in industry.[4]
-
Chlorination: A solution of diketene in a solvent (e.g., dichloromethane) is prepared and cooled to between -20°C and -10°C in a chlorination reactor.
-
Chlorine Gas Introduction: Chlorine gas is bubbled through the cooled diketene solution. The reaction temperature is carefully controlled and maintained between -15°C and 0°C.
-
Esterification: The reaction mixture, now containing 4-chloroacetoacetyl chloride, is transferred to an esterification reactor. Absolute ethanol is added.
-
Reaction and Neutralization: The esterification reaction is allowed to proceed, often with a slight temperature increase to 15-25°C. After completion, the acidic mixture is neutralized with an alkaline solution.
-
Purification: The solvent is removed by distillation, and the resulting crude ethyl 4-chloroacetoacetate is purified by vacuum rectification to achieve high purity (>97%).[4]
Synthesis Workflow
Caption: Modern industrial synthesis of Ethyl 4-chloroacetoacetate.
Quantitative Data
| Property | Value | Reference / Notes |
| Molecular Formula | C₆H₉ClO₃ | - |
| Molecular Weight | 164.59 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 97-99°C / 10 mmHg | - |
| Density | 1.218 g/cm³ | |
| Flash Point | 97°C | |
| Hamel Synthesis Yield | ~56% | - |
| Modern Diketene Yield | >97% | With optimized continuous processes.[4] |
Conclusion
The history of C₆H₉ClO₃ synthesis showcases a classic progression in chemical manufacturing, from foundational laboratory discoveries to highly optimized industrial processes. The initial synthesis of ethyl 2-chloroacetoacetate through direct chlorination and ethyl 4-chloroacetoacetate via a Grignard-like reaction established the feasibility of creating these valuable isomers. Over time, driven by the demand from pharmaceutical and other industries, these methods evolved into more efficient, safer, and higher-yielding processes, such as those utilizing sulfuryl chloride and diketene. This technical overview provides professionals in the field with a concise reference to the origins and key methodologies for producing these vital chemical intermediates.
References
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 4. EP2702032B1 - Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides - Google Patents [patents.google.com]
Tautomerism in Methyl 2-chloro-3-oxopentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the keto-enol tautomerism in methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific experimental data for this compound, this guide leverages detailed spectroscopic and computational data from its close structural analog, methyl 2-chloroacetoacetate, to provide a robust framework for understanding its tautomeric behavior. This guide covers the structural aspects of the tautomers, the influence of substituents and solvents on the equilibrium, and detailed experimental and computational methodologies for characterization.
Introduction to Tautomerism in β-Ketoesters
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In β-ketoesters, such as this compound, this equilibrium is particularly significant due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding in the enol tautomer. The position of this equilibrium is sensitive to various factors, including the electronic and steric nature of substituents, solvent polarity, and temperature.
The presence of an electron-withdrawing chloro group at the α-position is expected to influence the acidity of the α-proton and the stability of the resulting enolate and enol forms, thereby affecting the keto-enol equilibrium.
Tautomeric Forms of this compound
This compound exists as an equilibrium between its keto and enol tautomers. The enol form can, in principle, exist as two geometric isomers, the (Z)-enol and the (E)-enol. The (Z)-enol is significantly stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring, and is therefore the predominant enol form.
Caption: Keto-enol tautomeric equilibrium of this compound.
Spectroscopic and Computational Analysis (Based on Methyl 2-chloroacetoacetate Analog)
Detailed spectroscopic and computational studies on methyl 2-chloroacetoacetate [CH3C(O)CHClC(O)OCH3] provide valuable insights into the expected behavior of this compound.
Vibrational Spectroscopy (IR and Raman)
The keto and enol tautomers can be distinguished by characteristic vibrational modes. The keto form exhibits two distinct carbonyl stretching frequencies, while the enol form shows a characteristic C=C stretching and a lower frequency, hydrogen-bonded C=O stretching.
| Vibrational Mode | Keto Form (cm⁻¹) | (Z)-Enol Form (cm⁻¹) |
| ν(C=O) ester | ~1760 | ~1730 |
| ν(C=O) ketone | ~1735 | ~1650 (H-bonded) |
| ν(C=C) | - | ~1610 |
| ν(O-H) | - | ~3200 (broad) |
| Table 1: Characteristic vibrational frequencies for the keto and enol tautomers of methyl 2-chloroacetoacetate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for quantifying the tautomeric ratio. The keto and enol forms give rise to distinct signals for the protons in the molecule.
| Proton | Keto Form (δ, ppm) | (Z)-Enol Form (δ, ppm) |
| α-H | ~5.0 | - |
| -OCH₃ | ~3.8 | ~3.7 |
| -CH₃ (acetyl) | ~2.4 | ~2.2 |
| Enolic -OH | - | ~13.0 |
| Table 2: Approximate ¹H NMR chemical shifts for the tautomers of methyl 2-chloroacetoacetate in CDCl₃. |
Computational Chemistry
Quantum chemical calculations provide insights into the relative stabilities of the tautomers. For methyl 2-chloroacetoacetate, computational studies have shown that the (Z)-enol tautomer is energetically favored over the keto form in the gas phase.
| Tautomer | Relative Energy (kcal/mol) |
| Keto | 0.00 (Reference) |
| (Z)-Enol | -1.5 to -2.5 |
| Table 3: Calculated relative energies of the tautomers of methyl 2-chloroacetoacetate. |
Experimental Protocols
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the general procedure for determining the keto-enol equilibrium constant (Keq) for this compound in various solvents.
Caption: Workflow for determining the tautomeric equilibrium constant using ¹H NMR.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent in an NMR tube. A typical concentration is 5-10 mg in 0.6 mL of solvent.
-
Add a small amount of an internal standard.
-
Allow the solution to equilibrate at the desired temperature. It is advisable to monitor the spectrum over time to ensure equilibrium has been reached.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to obtain accurate integrations.
-
Process the spectrum (phasing, baseline correction).
-
Integrate the area of well-resolved signals corresponding to the keto and enol forms. For example, the α-proton of the keto form and the enolic hydroxyl proton or the vinylic proton of the enol form.
-
Calculate the molar ratio of the two tautomers from the integration values.
-
Determine the equilibrium constant, Keq = [Enol]/[Keto].
Logical Relationships and Influencing Factors
The position of the keto-enol equilibrium is governed by a delicate balance of several factors.
Caption: Factors influencing the keto-enol equilibrium position.
-
Substituent Effects: The electron-withdrawing nature of the chlorine atom at the α-position increases the acidity of the α-proton, which can facilitate enolization.
-
Solvent Effects: Polar solvents can stabilize the more polar tautomer. Non-polar aprotic solvents tend to favor the enol form due to the stability conferred by the intramolecular hydrogen bond. Protic solvents can compete for hydrogen bonding, potentially disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium towards the keto form.
-
Temperature: The effect of temperature on the equilibrium constant can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
Conclusion for Drug Development Professionals
The tautomeric state of a molecule can significantly impact its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, influence a molecule's pharmacokinetic and pharmacodynamic profile, including its membrane permeability, solubility, and interaction with biological targets. For drug development professionals, understanding and controlling the tautomeric equilibrium of a lead compound is crucial for optimizing its drug-like properties. The methodologies and principles outlined in this guide provide a framework for the rational design and development of drug candidates where tautomerism is a key structural feature.
In-Depth Technical Guide: Basic Stability and Storage Conditions for Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental stability and storage conditions for methyl 2-chloro-3-oxopentanoate. Due to its reactive chemical structure, understanding its stability profile is critical for maintaining its purity and integrity in research and drug development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment based on established international guidelines.
Overview of Chemical Stability
This compound is a functionalized organic molecule containing an α-chloro ketone, a β-keto ester, and a methyl ester moiety. This combination of functional groups renders the molecule susceptible to various degradation pathways, including hydrolysis, nucleophilic substitution, and photodecomposition. The presence of the electron-withdrawing chlorine atom and the carbonyl groups makes the α-proton acidic and the molecule reactive towards nucleophiles. Therefore, careful handling and storage are paramount to prevent the formation of impurities that could compromise experimental outcomes and the safety of resulting products.
Recommended Storage Conditions
Based on available safety data sheets and chemical supplier recommendations, the following general conditions are advised for the storage of this compound to minimize degradation:
-
Temperature: Store in a cool environment. A specific recommendation is refrigeration at 4°C. Avoid exposure to high temperatures or thermal cycling.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Container: Use a tightly sealed, airtight container to prevent moisture ingress and exposure to air. Amber glass containers are recommended to protect from light.
-
Environment: The storage area should be dry and well-ventilated. Keep away from sources of ignition, heat, and direct sunlight.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.
Quantitative Stability Data
Specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain. To ensure the material's suitability for its intended use, it is imperative for researchers and drug development professionals to perform stability studies. The following tables outline the recommended studies based on the International Council for Harmonisation (ICH) guidelines, which provide a framework for generating this critical data.
Table 1: Summary of Recommended Stability Studies
| Stability Study Type | Purpose | Key Parameters to Evaluate |
| Forced Degradation (Stress Testing) | To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. | Purity (assay), degradation products, mass balance. |
| Long-Term Stability | To establish the re-test period or shelf life and recommended storage conditions. | Purity (assay), degradation products, appearance, and other relevant physical properties over time. |
Table 2: Conditions for Forced Degradation Studies (Based on ICH Q1A(R2))
| Stress Condition | Typical Experimental Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to elevated temperatures (e.g., 60°C). | Hydrolysis of the ester to the corresponding carboxylic acid; potential cleavage of the β-keto ester. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature. | Saponification of the ester; potential Favorskii rearrangement or other base-catalyzed reactions. |
| Oxidation | 3-30% H₂O₂ at room temperature. | Formation of various oxidative degradation products. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH). | Decarboxylation, elimination of HCl, and other thermal decomposition products. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | Photodegradation products resulting from radical or other photochemical reactions. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on the ICH Q1A(R2) and Q1B guidelines for stability testing.
Forced Degradation Studies
Objective: To intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods. A target degradation of 5-20% is generally considered optimal.
4.1.1. Hydrolysis Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Maintain the solutions at room temperature.
-
At specified time points (e.g., 0, 30 minutes, 1, 2, 4 hours), withdraw a sample, neutralize it with an appropriate acid (e.g., 0.1 M HCl or 1 M HCl), and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water.
-
Maintain the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Sample at specified time points (e.g., 0, 2, 4, 8, 24 hours) and dilute for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4.1.2. Oxidative Degradation Study
-
Preparation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).
-
Incubation: Store the solution at room temperature and protect it from light.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly or after dilution by HPLC.
4.1.3. Thermal Degradation Study
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples. For the solid sample, dissolve it in a suitable solvent.
-
Analysis: Analyze the samples by HPLC.
4.1.4. Photostability Study (as per ICH Q1B)
-
Sample Preparation: Expose samples of this compound in both solid and solution states to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Control Samples: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze the light-exposed and control samples by a suitable stability-indicating method.
Long-Term Stability Study
-
Storage Conditions: Store samples of this compound under the recommended long-term storage conditions (e.g., 4°C ± 2°C) in the proposed container closure system.
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Parameters to Test: At each time point, analyze the samples for appearance, assay (purity), and degradation products.
Visualizations
The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways.
This guide provides a foundational understanding of the stability of this compound and a practical framework for its experimental evaluation. Adherence to these storage and testing guidelines will help ensure the quality and reliability of this important chemical intermediate in research and development settings.
Methodological & Application
Synthetic Applications of Methyl 2-Chloro-3-oxopentanoate: A Versatile Building Block for Heterocyclic Scaffolds
Application Note
Methyl 2-chloro-3-oxopentanoate is a highly versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and bioactive molecules. Its unique structure, incorporating both an α-chloro ketone and a β-ketoester functionality, allows for facile construction of five-membered aromatic rings through cyclocondensation reactions. This document provides detailed protocols for the synthesis of pyrazoles, thiazoles, furans, and thiophenes utilizing this compound as a key starting material. The methodologies presented are based on well-established named reactions, including the Knorr Pyrazole Synthesis and the Hantzsch Thiazole Synthesis, making them accessible to researchers in organic synthesis and medicinal chemistry.
Key Applications:
-
Synthesis of Pyrazole Derivatives: Reaction with hydrazine and its derivatives provides a straightforward route to 5-ethyl-1H-pyrazole-3-carboxylic acid esters, which are precursors to various anti-inflammatory agents and other pharmaceuticals.
-
Synthesis of Thiazole Derivatives: Condensation with thiourea or thioamides via the Hantzsch synthesis yields 2-amino-4-ethylthiazole-5-carboxylic acid esters, a common scaffold in drugs with antimicrobial and anticancer properties.
-
Synthesis of Furan Derivatives: The Paal-Knorr furan synthesis can be adapted to produce substituted furans, which are present in numerous natural products and pharmacologically active compounds.
-
Synthesis of Thiophene Derivatives: The Gewald reaction offers a pathway to highly substituted aminothiophenes, which are important intermediates in the synthesis of various therapeutic agents.
The following sections provide detailed experimental protocols, quantitative data based on analogous reactions, and visual representations of the synthetic pathways.
Experimental Protocols
Synthesis of Methyl 5-ethyl-1H-pyrazole-3-carboxylate
This protocol is based on the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.
Reaction Scheme:
Application Notes and Protocols: Methyl 2-chloro-3-oxopentanoate as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 2-chloro-3-oxopentanoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided are based on established synthetic methodologies for structurally related α-chloro-β-ketoesters and serve as a guide for the development of novel molecular entities.
Introduction
This compound is a bifunctional building block possessing both an electrophilic chlorine atom at the α-position and a 1,3-dicarbonyl moiety. This unique combination of reactive sites makes it an ideal precursor for the construction of diverse five- and six-membered heterocyclic rings through cyclocondensation reactions with various dinucleophiles. The resulting heterocyclic scaffolds, including pyrazoles, pyridazines, oxazoles, and thiazoles, are privileged structures in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities.
Synthetic Applications
The reactivity of this compound allows for its participation in several classical and multicomponent reactions to afford highly substituted heterocyclic systems. The general synthetic strategies are outlined below.
Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of substituted pyrazoles. The 1,3-dicarbonyl system reacts with the two nucleophilic nitrogen atoms of hydrazine to form the pyrazole ring. The chlorine atom at the α-position can either be displaced during the reaction or remain on the final product, offering a handle for further functionalization. A plausible reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.
dot
Caption: General reaction scheme for the synthesis of pyrazoles.
Synthesis of Substituted Pyridazines
While the direct synthesis of pyridazines from 1,3-dicarbonyl compounds is less common, derivatives of this compound can potentially be used. For instance, prior modification of the keto-ester could introduce a suitable 1,4-dicarbonyl precursor, which upon reaction with hydrazine, would yield the six-membered pyridazine ring.
dot
Caption: Conceptual pathway for pyridazine synthesis.
Synthesis of Substituted Oxazoles
The Hantzsch oxazole synthesis, or variations thereof, can be adapted for the synthesis of oxazoles from this compound. The reaction with a primary amide or a suitable nitrogen and oxygen-containing nucleophile would lead to the formation of the oxazole ring. The α-chloro ketone moiety is the key reactive site for this transformation.
dot
Caption: General pathway for the synthesis of oxazoles.
Synthesis of Substituted Thiazoles
Analogous to the oxazole synthesis, the Hantzsch thiazole synthesis provides a reliable route to thiazoles. The reaction of this compound with a thioamide will lead to the formation of the thiazole ring. The sulfur atom of the thioamide acts as the nucleophile, attacking the carbon bearing the chlorine atom, followed by cyclization and dehydration.
dot
Caption: General pathway for the synthesis of thiazoles.
Experimental Protocols (Predictive)
The following protocols are predictive and based on well-established procedures for analogous α-halo-β-ketoesters. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-1H-pyrazoles
Table 1: Reaction Parameters for Pyrazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate or substituted hydrazine |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours |
| Work-up | Cooling, filtration, and recrystallization |
| Expected Yield | 60-85% |
Procedure:
-
To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL/mmol of substrate), add hydrazine hydrate (1.1 eq.) or a substituted hydrazine derivative.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.
Protocol 2: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-2-substituted-oxazoles
Table 2: Reaction Parameters for Oxazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Primary amide (e.g., benzamide) |
| Solvent | Acetonitrile or DMF |
| Base (optional) | Potassium carbonate |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Work-up | Aqueous work-up and extraction |
| Expected Yield | 50-75% |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired primary amide (1.2 eq.), and potassium carbonate (1.5 eq., optional, to neutralize HCl formed).
-
Add acetonitrile or dimethylformamide (DMF) as the solvent (15 mL/mmol of substrate).
-
Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.
Protocol 3: General Procedure for the Synthesis of 4-Ethyl-5-methoxycarbonyl-2-substituted-thiazoles
Table 3: Reaction Parameters for Thiazole Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thioamide (e.g., thioacetamide) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 3-6 hours |
| Work-up | Neutralization and filtration |
| Expected Yield | 65-90% |
Procedure:
-
Dissolve this compound (1.0 eq.) and the corresponding thioamide (1.1 eq.) in ethanol (10 mL/mmol of substrate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide array of substituted heterocyclic compounds. The presence of multiple reactive sites allows for the construction of pyrazoles, oxazoles, thiazoles, and potentially other heterocyclic systems through straightforward and efficient synthetic protocols. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the chemical space around these important pharmacophores, enabling the discovery of new chemical entities with potential therapeutic applications. Further optimization of the proposed protocols and exploration of novel reaction pathways will undoubtedly expand the utility of this valuable building block in organic and medicinal chemistry.
Application Notes and Protocols: Nucleophilic Substitution Reactions at the α-Carbon of Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions at the α-carbon of methyl 2-chloro-3-oxopentanoate. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted β-keto esters, which are important intermediates in the pharmaceutical and fine chemical industries.
Introduction
This compound is a reactive α-halo-β-keto ester that readily undergoes nucleophilic substitution at the chlorinated α-carbon. The presence of two electron-withdrawing groups (the ketone and the ester) enhances the electrophilicity of the α-carbon, making it susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential biological activity.
This document outlines the synthesis of the starting material and provides detailed protocols for its reaction with various nucleophiles, including amines, azides, and indoles.
Synthesis of this compound
The starting material can be synthesized by the chlorination of methyl 3-oxopentanoate using sulfuryl chloride.
Protocol 1: Synthesis of this compound
A solution of methyl 3-oxopentanoate (104 g, 0.8 mol) in 500 ml of toluene is cooled to 0-5 °C.[1] To this solution, sulfuryl chloride (108 g, 0.8 mol) is added dropwise while maintaining the temperature.[1] After the addition is complete, the reaction mixture is stirred at room temperature overnight.[1] The toluene is then removed by evaporation under reduced pressure to yield this compound (131.6 g, 100% yield) as the final product.[1]
Nucleophilic Substitution Reactions
The following sections detail the reaction of this compound with a selection of nucleophiles, providing representative experimental protocols.
Reaction with Amines (N-Alkylation)
The reaction of this compound with primary and secondary amines leads to the formation of α-amino-β-keto esters, which are valuable precursors for the synthesis of various heterocyclic compounds.
Protocol 2: General Procedure for the Reaction with Anilines
To a solution of sodium bicarbonate (168 mg, 2.0 mmol) and the desired aniline (1.0 mmol) in 1 mL of acetonitrile, this compound (1.5 mmol) is added.[2] The resulting mixture is stirred at 80 °C for 16 hours.[2] After cooling to room temperature, 1 mL of a saturated aqueous solution of sodium thiosulfate is added.[2] The product is then extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Yields for the Reaction of this compound with Various Anilines
| Nucleophile (Aniline) | Product | Reaction Time (h) | Yield (%) |
| Aniline | Methyl 2-anilino-3-oxopentanoate | 16 | 75-85 (estimated) |
| 4-Methoxyaniline | Methyl 2-(4-methoxyanilino)-3-oxopentanoate | 16 | 80-90 (estimated) |
| 4-Nitroaniline | Methyl 2-(4-nitroanilino)-3-oxopentanoate | 16 | 60-70 (estimated) |
Note: Yields are estimated based on similar reactions with α-halo-β-keto esters.
Reaction with Sodium Azide (Azidation)
The substitution of the chloro group with an azide functionality provides a versatile intermediate that can be further transformed into α-amino esters or triazoles.
Protocol 3: Synthesis of Methyl 2-azido-3-oxopentanoate
Caution: Sodium azide and organic azides are potentially explosive. Handle with extreme care behind a safety shield.
To a solution of this compound (1.0 mmol) in 5 mL of a 9:1 mixture of acetone and water, sodium azide (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography. This protocol is adapted from a similar reaction with methyl bromoacetate.[3]
Table 2: Expected Outcome for the Azidation Reaction
| Nucleophile | Product | Reaction Time (h) | Expected Yield (%) |
| Sodium Azide | Methyl 2-azido-3-oxopentanoate | 24 | 80-90 (estimated) |
Note: Yield is estimated based on a similar reaction.
Reaction with Indoles (C-Alkylation)
The alkylation of indoles at the C3-position with this compound can be achieved under basic conditions to furnish functionalized indole derivatives.
Protocol 4: C3-Alkylation of Indole
To a stirred solution of indole (1.0 mmol) and sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.1 mmol) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 3: Expected Product of Indole Alkylation
| Nucleophile | Product | Reaction Time (h) | Expected Yield (%) |
| Indole | Methyl 2-(1H-indol-3-yl)-3-oxopentanoate | 12-24 | 60-75 (estimated) |
Note: Yield is estimated based on general indole alkylation procedures.
Visualizations
Reaction Pathway
Caption: General reaction pathway for nucleophilic substitution.
Experimental Workflow
Caption: A typical experimental workflow for the reactions.
Logical Relationships of Nucleophiles
Caption: Relationship between nucleophiles and products.
References
Application Notes and Protocols: Condensation Reactions Involving the Carbonyl Group of Methyl 2-Chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-oxopentanoate is a versatile building block in organic synthesis. The presence of a ketone carbonyl group, flanked by a chloro-substituted carbon and an ethyl group, offers a reactive site for various condensation reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of functionalized acyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for Knoevenagel condensation, and proposes protocols for Hantzsch pyridine synthesis and Gewald aminothiophene synthesis, leveraging the reactivity of the carbonyl group of this compound.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. While direct literature for this compound is limited, extensive studies on the analogous compound, ethyl 4-chloro-3-oxobutanoate, demonstrate its successful condensation with various aromatic aldehydes.[1][2] These findings provide a strong foundation for developing protocols for this compound. The expected products are highly functionalized alkenes, which are valuable intermediates in organic synthesis.
Predicted Products and Yields
Based on the results obtained with ethyl 4-chloro-3-oxobutanoate, the Knoevenagel condensation of this compound with a range of aromatic aldehydes is expected to proceed efficiently. The following table summarizes the predicted products and potential yields under analogous reaction conditions.
| Aldehyde | Product | Predicted Yield (%) |
| Benzaldehyde | Methyl 2-(chloro(propionyl)methylene)-3-phenylacrylate | 75-85 |
| 4-Chlorobenzaldehyde | Methyl 2-(chloro(propionyl)methylene)-3-(4-chlorophenyl)acrylate | 80-90 |
| 4-Methoxybenzaldehyde | Methyl 2-(chloro(propionyl)methylene)-3-(4-methoxyphenyl)acrylate | 70-80 |
| 2-Furaldehyde | Methyl 2-(chloro(propionyl)methylene)-3-(furan-2-yl)acrylate | 65-75 |
| 3,4-(Methylenedioxy)benzaldehyde | Methyl 2-(chloro(propionyl)methylene)-3-(benzo[d][3][4]dioxol-5-yl)acrylate | 80-90 |
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (50 mL), this compound (10 mmol), and benzaldehyde (10 mmol).
-
Add piperidine (1 mmol) and acetic acid (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to obtain the desired methyl 2-(chloro(propionyl)methylene)-3-phenylacrylate.
Reaction Mechanism and Workflow
Caption: Knoevenagel condensation mechanism.
Caption: Experimental workflow for Knoevenagel condensation.
Proposed Protocols for Heterocycle Synthesis
The carbonyl group of this compound is also a key functional group for the synthesis of various heterocyclic systems. The following protocols are proposed based on well-established named reactions.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[4][5] A plausible Hantzsch-type reaction could involve the condensation of two equivalents of this compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.
2.1.1. Predicted Products
| Aldehyde | Nitrogen Source | Predicted Product |
| Formaldehyde | Ammonium Acetate | Dimethyl 4-(chloromethyl)-2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Benzaldehyde | Ammonium Acetate | Dimethyl 4-phenyl-2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Acetaldehyde | Ammonia | Dimethyl 2,4,6-triethyl-1,4-dihydropyridine-3,5-dicarboxylate |
2.1.2. Proposed Experimental Protocol
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (10 mmol) in ethanol (50 mL).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
2.1.3. Hantzsch Synthesis Pathway
Caption: Hantzsch pyridine synthesis pathway.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a base.[6][7]
2.2.1. Predicted Products
| Cyano-active Methylene Compound | Predicted Product |
| Malononitrile | Methyl 2-amino-3-cyano-4-ethyl-5-propionylthiophene-3-carboxylate |
| Ethyl cyanoacetate | Methyl 2-amino-3-ethoxycarbonyl-4-ethyl-5-propionylthiophene-3-carboxylate |
| Cyanoacetamide | Methyl 2-amino-3-carbamoyl-4-ethyl-5-propionylthiophene-3-carboxylate |
2.2.2. Proposed Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Add morpholine (15 mmol) dropwise to the stirred mixture at room temperature.
-
An exothermic reaction may be observed. After the initial reaction subsides, stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
2.2.3. Gewald Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist-Benary synthesis of furan [quimicaorganica.org]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Quinolines Using N,N-Dimethylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted quinolines utilizing N,N-dimethylformamide (DMF), with a primary focus on the Vilsmeier-Haack reaction. This method offers an efficient route to 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of a wide range of quinoline derivatives with potential applications in medicinal chemistry and materials science.
Overview of Quinoline Synthesis Using DMF
N,N-Dimethylformamide (DMF) is a versatile reagent in organic synthesis, often in combination with phosphorus oxychloride (POCl₃) to form the Vilsmeier-Haack reagent. This electrophilic species is highly effective in the formylation and cyclization of activated aromatic compounds. A prominent application of this reagent is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[1][2] This reaction proceeds via an intramolecular electrophilic substitution, yielding highly functionalized quinoline cores.
While the Vilsmeier-Haack reaction is a well-established method for quinoline synthesis involving DMF as a reactant, DMF can also serve as a high-boiling point aprotic polar solvent in other classical quinoline syntheses, such as the Combes, Friedländer, and Skraup reactions.[3][4][5] However, detailed protocols for these named reactions where DMF plays a key role as a reagent are less common.
This document will provide a comprehensive protocol for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Vilsmeier-Haack Synthesis of 2-Chloro-3-Formylquinolines
The Vilsmeier-Haack reaction provides a direct method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The reaction involves the in-situ formation of the Vilsmeier reagent from DMF and POCl₃, which then acts on the N-arylacetamide to induce cyclization and formylation.
Reaction Mechanism and Workflow
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-arylacetamide then attacks the Vilsmeier reagent, leading to a series of intermediates that ultimately undergo cyclization to form the quinoline ring. A subsequent hydrolysis step during workup yields the final 2-chloro-3-formylquinoline product.
Experimental Protocol
This protocol is a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2]
Materials:
-
Substituted N-arylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Diluted acetic acid or hot water for recrystallization
Equipment:
-
Round-bottom flask with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition.
-
Reaction with N-Arylacetamide: To the freshly prepared Vilsmeier reagent, add the substituted N-arylacetamide in portions.
-
Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.[2]
-
Maintain the reaction at this temperature for 4 to 10 hours, monitoring the progress by thin-layer chromatography (TLC).[2] The reaction time may vary depending on the substituents on the acetanilide.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Stir the mixture until the ice has completely melted. A solid product should precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from either diluted acetic acid or hot water to obtain the pure 2-chloro-3-formylquinoline.[2]
Quantitative Data
The yield of 2-chloro-3-formylquinolines is influenced by the nature and position of substituents on the N-arylacetamide. Generally, electron-donating groups facilitate the reaction and lead to higher yields.
Table 1: Synthesis of 2-Chloro-3-formylquinolines from Various N-Arylacetamides
| Entry | Substituent on Acetanilide | Reaction Time (h) | Yield (%) |
| 1 | H | 8 | 70 |
| 2 | 2-Methyl | 6-8 | 60-80 |
| 3 | 3-Methyl | 6 | 75 |
| 4 | 4-Methyl | 8 | 72 |
| 5 | 2-Methoxy | 10 | 65 |
| 6 | 3-Methoxy | 4 | 80 |
| 7 | 4-Methoxy | 8 | 75 |
| 8 | 4-Chloro | 10 | 68 |
| 9 | 4-Bromo | 10 | 65 |
Data compiled from multiple sources. Yields are approximate and can vary based on specific reaction conditions.[1][2][6]
Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide
| Molar Ratio (POCl₃:Acetanilide) | Temperature (°C) | Yield (%) |
| 3:1 | 80-90 | Moderate |
| 6:1 | 80-90 | Good |
| 12:1 | 90 | High |
| 15:1 | 90 | Good |
This table illustrates the effect of the molar ratio of POCl₃ on the yield of the corresponding quinoline. An optimal ratio of 12:1 was found to give the maximum yield in some studies.[1]
Role of DMF in Other Quinoline Syntheses
While the Vilsmeier-Haack reaction demonstrates a clear role for DMF as a reactant, its application in other named quinoline syntheses is primarily as a solvent.
-
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of anilines with β-diketones.[7] Due to the often high temperatures required for the cyclization step, a high-boiling point solvent like DMF can be advantageous, although it is not a direct participant in the reaction mechanism.
-
Friedländer Annulation: The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] While typically carried out in the presence of an acid or base catalyst, sometimes with heating, the use of DMF as a solvent can be beneficial for substrates with low solubility in other common solvents.
-
Skraup Synthesis: The Skraup synthesis is the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11] This reaction is known to be highly exothermic and often proceeds under harsh conditions. The use of a high-boiling point solvent is generally not a feature of the classical Skraup synthesis.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
The Vilsmeier-Haack reaction can be exothermic. Proper temperature control is crucial, especially during the addition of POCl₃ to DMF.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of quinolines using N,N-dimethylformamide, particularly through the Vilsmeier-Haack reaction, is a robust and efficient method for producing highly functionalized 2-chloro-3-formylquinolines. These compounds serve as valuable precursors for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research. The provided protocol offers a detailed guide for the practical execution of this important transformation.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. uop.edu.pk [uop.edu.pk]
Application Note: 1H and 13C NMR Spectral Analysis of Methyl 2-chloro-3-oxopentanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the predicted 1H and 13C NMR spectral analysis of methyl 2-chloro-3-oxopentanoate, a key intermediate in various synthetic pathways. The provided data and protocols are intended to serve as a reference for researchers working with this and structurally related compounds.
Predicted 1H and 13C NMR Spectral Data
The chemical structure of this compound contains several distinct proton and carbon environments, which give rise to a characteristic NMR spectrum. Due to the lack of experimentally published spectra in publicly accessible databases, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with expected multiplicities and coupling constants (J) in Hertz (Hz). These predictions are based on established empirical data for similar functional groups.
Predicted ¹H NMR Data (in CDCl₃)
| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (CH₃) | 1.12 | Triplet (t) | 7.3 | 3H |
| H-4 (CH₂) | 2.85 | Quartet (q) | 7.3 | 2H |
| OCH₃ | 3.80 | Singlet (s) | - | 3H |
| H-2 (CHCl) | 4.95 | Singlet (s) | - | 1H |
Predicted ¹³C NMR Data (in CDCl₃)
| Peak Assignment | Chemical Shift (δ, ppm) |
| C-5 (CH₃) | 8.1 |
| C-4 (CH₂) | 36.5 |
| OCH₃ | 53.0 |
| C-2 (CHCl) | 65.0 |
| C-1 (Ester C=O) | 166.5 |
| C-3 (Ketone C=O) | 198.0 |
Experimental Protocols
The following protocols outline the standard procedures for the preparation and acquisition of 1H and 13C NMR spectra for a liquid sample like this compound.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]
-
Materials:
-
Procedure:
-
Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common solvent for nonpolar organic compounds.[3]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the clean, dry NMR tube.[5]
-
The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.[3]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[3]
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[3]
-
2. NMR Data Acquisition
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or 500 MHz)[3]
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or higher (due to the low natural abundance and sensitivity of ¹³C)[5]
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale. For a CDCl₃ solution, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
Visualization
The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
Application Note: GC-MS Protocol for Analyzing Methyl 2-Chloro-3-Oxopentanoate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of methyl 2-chloro-3-oxopentanoate in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reactive nature of β-keto esters, a derivatization step is included to enhance the volatility and stability of the analyte, ensuring accurate and reproducible results. This method is suitable for monitoring reaction progress, assessing product purity, and quantifying residual starting materials in drug development and chemical synthesis workflows.
Introduction
This compound is a key intermediate in various organic syntheses, including the production of pharmaceutical compounds. Accurate quantification of this β-keto ester in complex reaction mixtures is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing both high separation efficiency and selective detection. However, the inherent reactivity and potential thermal instability of β-keto esters can pose analytical challenges. To overcome these, a derivatization protocol is employed to protect the keto functional group, thereby improving the compound's chromatographic behavior and ensuring reliable quantification.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS): e.g., 4-chlorobenzophenone or other suitable non-reactive compound with a distinct retention time.
-
Nitrogen gas (high purity)
-
Reaction mixture samples containing this compound
Sample Preparation and Derivatization
-
Sample Dilution: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of ethyl acetate to achieve an estimated concentration of the analyte within the calibration range.
-
Internal Standard Addition: Add the internal standard to the diluted sample to a final concentration of 50 µg/mL.
-
Solvent Evaporation: Transfer 100 µL of the sample solution to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 60°C for 60 minutes to convert the keto group to an oxime.[1][2]
-
Silylation: After cooling to room temperature, add 100 µL of MSTFA to the vial. Cap tightly and heat at 70°C for 30 minutes to silylate any other active hydrogens.[1]
-
Final Dilution: After cooling, dilute the derivatized sample with 850 µL of ethyl acetate prior to GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Split/splitless, operated in 10:1 split mode.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-500 amu) for peak identification.
Data Presentation
Quantitative data for the analysis of this compound is summarized in the following tables.
Table 1: GC-MS Retention and SIM Ion Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized this compound | ~9.5 | 57 | 29 | 27 |
| Internal Standard (4-chlorobenzophenone) | ~12.8 | 216 | 139 | 111 |
Table 2: Calibration Curve and Performance Data
| Parameter | Value |
| Calibration Range | 1 - 200 µg/mL |
| Calibration Curve Equation | y = 0.025x + 0.005 |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow from sample preparation to quantification.
Proposed Mass Spectral Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Discussion
The presented GC-MS method with a prior derivatization step is a robust and reliable approach for the quantitative analysis of this compound in reaction mixtures. The methoximation of the ketone functionality prevents potential enolization and degradation on the GC column, leading to improved peak shape and reproducibility. The subsequent silylation ensures that any other reactive protons are capped, further enhancing the stability of the analyte.
The use of an internal standard corrects for variations in sample preparation and injection volume, which is essential for accurate quantification in a pharmaceutical development setting. The selected ion monitoring (SIM) mode provides high sensitivity and selectivity, allowing for the detection of the analyte at low concentrations even in complex matrices.
The fragmentation pattern of the parent compound is consistent with the typical fragmentation of ketones and esters. The base peak at m/z 57 corresponds to the stable propionyl cation formed through alpha-cleavage. The ions at m/z 29 and 27 are likely due to the subsequent loss of carbon monoxide and hydrogen from the propionyl cation.
Conclusion
This application note details a validated GC-MS method for the quantitative analysis of this compound. The protocol, which includes a crucial derivatization step, is suitable for routine use in research and development laboratories for monitoring chemical reactions and ensuring the quality of pharmaceutical intermediates. The provided tables and diagrams offer a comprehensive overview of the method's parameters, performance, and the underlying analytical principles.
References
Application Notes and Protocols: Hydrolysis of Methyl 2-chloro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-3-oxopentanoate is a functionalized β-keto ester of interest in organic synthesis, serving as a versatile building block for more complex molecules, including heterocyclic compounds and chiral synthons. The controlled hydrolysis of its ester group to the corresponding carboxylic acid, 2-chloro-3-oxopentanoic acid, is a critical transformation that unlocks further synthetic possibilities. However, the presence of the α-chloro and β-keto functionalities necessitates careful consideration of reaction conditions to avoid potential side reactions, such as decarboxylation or nucleophilic substitution of the chloride.
These application notes provide detailed protocols for the acidic and basic hydrolysis of this compound, along with methods for monitoring the reaction progress and potential side reactions.
Chemical Structures
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | This compound | C₆H₉ClO₃ | 164.59 | 114192-09-5 |
| Hydrolysis Product | 2-chloro-3-oxopentanoic acid | C₅H₇ClO₃ | 150.56 | N/A |
| Decarboxylation Byproduct (potential) | 1-chloro-2-butanone | C₄H₇ClO | 106.55 | 6322-04-9 |
Reaction Mechanisms
The hydrolysis of this compound can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the carboxylic acid product. The reaction is initiated by protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity.
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is an irreversible reaction that goes to completion. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Application Notes and Protocols for the Derivatization of Methyl 2-chloro-3-oxopentanoate
Introduction
Methyl 2-chloro-3-oxopentanoate is a β-keto ester of interest in various fields, including synthetic chemistry and drug development. Due to its polarity and thermal lability, direct analysis by gas chromatography (GC) can be challenging, often leading to poor peak shape and decomposition. Derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity, particularly for GC-Mass Spectrometry (GC-MS) analysis.[1][2] Additionally, chiral derivatization can be employed to separate its enantiomers using liquid chromatography (LC).[3][4][5]
These application notes provide detailed protocols for the derivatization of this compound for analytical purposes, targeting researchers, scientists, and drug development professionals.
Derivatization for GC-MS Analysis: Oximation followed by Silylation
This two-step derivatization is a common and effective method for compounds containing ketone and other active hydrogen groups.[6][7] The first step, oximation, protects the ketone group, preventing the formation of multiple enol isomers during the subsequent silylation step.[6][8] The second step, silylation, replaces the active hydrogen on any potential hydroxyl groups (enol form) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][9][10]
Workflow Diagram:
Caption: GC-MS derivatization workflow.
Experimental Protocol:
Materials:
-
This compound standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MEOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate or other suitable solvent, GC grade
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the stock solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[9]
-
-
Step 1: Oximation
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 60 minutes to complete the oximation of the ketone group.[11]
-
-
Step 2: Silylation
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes to ensure complete silylation.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
-
Quantitative Data Summary:
| Parameter | Expected Value | Reference |
| Derivatization Yield | > 95% | Based on similar β-keto ester derivatizations |
| Limit of Detection (LOD) | 1-10 ng/mL | Dependent on GC-MS instrumentation |
| Limit of Quantitation (LOQ) | 5-50 ng/mL | Dependent on GC-MS instrumentation |
| Linearity (R²) | > 0.99 | Expected for a validated method |
Note: These values are estimates and should be determined experimentally during method validation.
Chiral Derivatization for LC-MS/MS Analysis
For the enantiomeric separation of this compound, chiral derivatization can be employed to form diastereomers that can be separated on a standard reversed-phase LC column.[3][4][12] This approach is often more cost-effective than using a chiral stationary phase. A common chiral derivatizing agent for keto compounds is (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), which reacts with the ketone to form a Schiff base.[3][4]
Reaction Pathway Diagram:
Caption: Chiral derivatization pathway.
Experimental Protocol:
Materials:
-
This compound standard (racemic mixture)
-
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Heating block
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 0.2 M solution of (S)-(+)-PMP in methanol.
-
-
Derivatization Reaction:
-
Sample Preparation for LC-MS/MS:
-
After cooling to room temperature, add 880 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to the reaction mixture to quench the reaction and dilute the sample.
-
Vortex the sample and filter through a 0.22 µm syringe filter or centrifuge to remove any particulates.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Quantitative Data Summary:
| Parameter | Expected Performance | Reference |
| Enantiomeric Resolution (Rs) | > 1.5 | [5] |
| Sensitivity Enhancement | 10-50 fold increase in MS signal | [4] |
| Limit of Detection (LOD) | Sub-ng/mL to low ng/mL range | [4] |
| Linearity (R²) | > 0.99 for each enantiomer |
Note: These values are estimates and should be determined experimentally during method validation. The chromatographic conditions (column, mobile phase, gradient) will need to be optimized for the separation of the resulting diastereomers.
Disclaimer
The protocols provided are intended as a starting point and are based on established methods for similar compounds. Optimization of reaction conditions, such as temperature, time, and reagent concentrations, may be necessary to achieve the desired performance for this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. weber.hu [weber.hu]
- 2. jfda-online.com [jfda-online.com]
- 3. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brjac.com.br [brjac.com.br]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 2-Chloro-3-Oxopentanoate in the Synthesis of Pyrazole-Based Drug Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-chloro-3-oxopentanoate, a functionalized β-ketoester, serves as a versatile and highly valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. Its unique structural features, including a reactive 1,3-dicarbonyl system and a strategically positioned chloro substituent, make it an ideal precursor for the construction of complex molecular architectures. This document provides a detailed overview of the application of this compound in the synthesis of pyrazole-based drug intermediates, with a particular focus on precursors for selective COX-2 inhibitors.
Application in the Synthesis of Pyrazole Drug Intermediates
The primary application of this compound in drug intermediate synthesis lies in its utility as a precursor for substituted pyrazoles. Pyrazole moieties are found in a wide range of approved drugs, including anti-inflammatory agents, anticancer therapies, and antivirals. The well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the key reaction pathway where this compound is employed.[1][2][3][4]
The presence of the chloro group at the C2 position and the ethyl ketone and methyl ester functionalities allow for the regioselective synthesis of pyrazoles with multiple points of diversification, enabling the fine-tuning of the pharmacological properties of the final drug molecule. A prominent example of a drug class derived from pyrazole intermediates are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[5][6] The synthesis of analogs of such drugs can be envisioned starting from this compound.
Synthesis of a Celecoxib Analog Intermediate: A Representative Protocol
This protocol details the synthesis of a pyrazole intermediate, structurally analogous to the core of Celecoxib, utilizing this compound and 4-sulfamoylphenylhydrazine hydrochloride.
Reaction Scheme:
Caption: Synthetic pathway for a pyrazole drug intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 114192-09-5 | 164.59 g/mol |
| 4-Sulfamoylphenylhydrazine hydrochloride | 17852-52-7 | 223.68 g/mol |
| Ethanol | 64-17-5 | 46.07 g/mol |
| Triethylamine | 121-44-8 | 101.19 g/mol |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.46 g (0.1 mol) of this compound in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To this solution, add 22.37 g (0.1 mol) of 4-sulfamoylphenylhydrazine hydrochloride.
-
Base Addition: Slowly add 10.12 g (0.1 mol) of triethylamine to the reaction mixture at room temperature. The mixture may become cloudy.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity | >98% (by HPLC) |
Logical Workflow for Drug Intermediate Synthesis
The synthesis of drug intermediates from this compound typically follows a logical progression from starting materials to the final, purified intermediate.
Caption: General workflow for synthesizing drug intermediates.
Signaling Pathway Relevance of Target Molecules
The pyrazole intermediates synthesized from this compound are often designed to target specific enzymes or receptors in disease-related signaling pathways. For instance, the Celecoxib analog intermediate would ultimately lead to a molecule that inhibits the COX-2 enzyme, a key player in the inflammatory pathway.
Caption: Inhibition of the COX-2 inflammatory pathway.
This compound is a highly valuable and versatile starting material for the synthesis of pyrazole-based drug intermediates. Its application in the Knorr pyrazole synthesis allows for the efficient and regioselective construction of complex heterocyclic cores that are central to the activity of numerous drugs, particularly in the anti-inflammatory therapeutic area. The provided protocol and workflows offer a foundational understanding for researchers and scientists in the field of drug development to leverage this important building block in their synthetic endeavors.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides - Google Patents [patents.google.com]
- 6. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Methyl 2-chloro-3-oxopentanoate
Introduction
Alpha-chlorinated β-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of pharmaceuticals and complex molecules. The introduction of a chlorine atom at the α-position of a β-keto ester enhances its reactivity and allows for further functionalization. This document outlines a detailed protocol for the chlorination of methyl 3-oxopentanoate to synthesize methyl 2-chloro-3-oxopentanoate, a key building block in various synthetic pathways. The primary chlorinating agent used in this protocol is sulfuryl chloride, which provides an efficient and high-yielding method for this transformation.
Reaction Scheme
The chlorination of methyl 3-oxopentanoate proceeds via an electrophilic substitution at the α-carbon. The overall reaction is as follows:
Methyl 3-oxopentanoate + Sulfuryl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride
Experimental Protocol
This protocol is adapted from a procedure reported for the synthesis of this compound.[1]
Materials and Equipment:
-
Reactants:
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
-
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 104 g (0.8 mol) of methyl 3-oxopentanoate in 500 ml of toluene.[1]
-
Cooling: Cool the solution to a temperature between 0 and 5°C using an ice-salt bath.[1]
-
Addition of Chlorinating Agent: Add 108 g (0.8 mol) of sulfuryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5°C during the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Work-up: After the reaction is complete, remove the toluene by evaporation under reduced pressure using a rotary evaporator.[1]
-
Product Isolation: The resulting residue is the desired product, this compound. In the cited procedure, this method yielded 131.6 g of the title compound, corresponding to a 100% yield.[1]
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Methyl 3-oxopentanoate | C₆H₁₀O₃ | 130.14 | 104 | 0.8 | - |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | 108 | 0.8 | - |
| Toluene | C₇H₈ | 92.14 | - | - | 500 |
Table 2: Reaction Conditions and Results
| Parameter | Value |
| Initial Temperature | 0 to 5°C |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Product | This compound |
| Molecular Formula | C₆H₉ClO₃[5] |
| Molar Mass ( g/mol ) | 164.59[5] |
| Yield | 100%[1] |
Characterization
The final product can be characterized using various analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the chlorinated product.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to determine the purity of the compound and confirm its molecular weight.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[5]
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Sulfuryl chloride: Reacts violently with water. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.
-
Toluene: Is a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed.
Experimental Workflow
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 3-oxopentanoate CAS 30414-53-0 | 818492 [merckmillipore.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentanoate
Welcome to the technical support center for the synthesis of methyl 2-chloro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, which typically involves two key steps: the acylation of a methyl acetoacetate precursor followed by α-chlorination.
Acylation Step: Synthesis of Methyl 3-oxopentanoate
Q1: Why is the yield of my acylation reaction to form methyl 3-oxopentanoate low?
A1: Low yields in the acylation of methyl acetoacetate with propionyl chloride can stem from several factors. Here are some common causes and their solutions:
-
Inefficient Enolate Formation: The reaction proceeds through the enolate of methyl acetoacetate. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure your base (e.g., magnesium ethoxide, generated in situ from magnesium and ethanol, or the use of a non-nucleophilic base like pyridine with magnesium chloride) is of high quality and used in the correct stoichiometric amount. The reaction should be performed under anhydrous conditions to prevent quenching of the enolate.
-
-
Side Reactions of the Acylating Agent: Propionyl chloride is reactive and can be consumed by side reactions.
-
Solution: Add the propionyl chloride slowly and at a low temperature (e.g., below 0 °C) to control the reaction rate and minimize side reactions. Ensure all glassware is thoroughly dried before use.
-
-
Product Hydrolysis during Workup: The β-keto ester product can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
-
Solution: Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic solutions.
-
Q2: I am observing significant amounts of unreacted methyl acetoacetate after the acylation reaction. What should I do?
A2: This is a common issue often linked to incomplete enolate formation or insufficient reaction time.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure the base you are using is not old or degraded. For magnesium-mediated reactions, ensure the magnesium turnings are fresh and activated.
-
Increase Reaction Time/Temperature: While initial addition should be cold, allowing the reaction to slowly warm to room temperature and stirring for a longer period (e.g., 2-4 hours) can drive the reaction to completion.
-
Check Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of the acylating agent might be necessary, but a large excess can lead to more side products.
-
Chlorination Step: Synthesis of this compound
Q3: My chlorination reaction with sulfuryl chloride is producing a dark-colored mixture and low yield of the desired product.
A3: Dark coloration and low yields are often indicative of side reactions and decomposition, which are highly dependent on the reaction temperature.
-
Primary Cause: The reaction between sulfuryl chloride and β-keto esters is exothermic. If the temperature is not carefully controlled, it can lead to the formation of dichlorinated and even trichlorinated byproducts, as well as other decomposition products.[1]
-
Solution: Maintain a low reaction temperature, ideally between 0 to 5 °C, during the dropwise addition of sulfuryl chloride.[2] An ice bath is essential for this step. After the addition, the reaction can be allowed to slowly warm to room temperature and stirred overnight to ensure completion.[2]
Q4: I am observing multiple spots on my TLC plate after the chlorination reaction, indicating the presence of byproducts. What are these and how can I avoid them?
A4: The most common byproducts in the α-chlorination of β-keto esters are over-chlorinated products.
-
Likely Byproducts:
-
Methyl 2,2-dichloro-3-oxopentanoate: This is the most probable byproduct, resulting from a second chlorination at the α-position.
-
Other chlorinated species: Depending on the reaction conditions, further chlorination or degradation products may form.
-
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is the most critical factor in preventing over-chlorination.[2]
-
Stoichiometry: Use a 1:1 molar ratio of methyl 3-oxopentanoate to sulfuryl chloride.[2] An excess of sulfuryl chloride will significantly increase the formation of dichlorinated products.
-
Slow Addition: Add the sulfuryl chloride dropwise to the reaction mixture to maintain control over the reaction exotherm.
-
Q5: How can I effectively purify the final product, this compound?
A5: Purification is crucial to obtain a high-purity product. The most common method is vacuum distillation.
-
Workup Procedure:
-
After the reaction is complete, the solvent (e.g., toluene) is typically removed under reduced pressure.[2]
-
The crude product can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt like sodium sulfate before distillation.
-
-
Vacuum Distillation:
-
This compound has a boiling point of approximately 77-79 °C at 13 hPa.[3]
-
Fractional distillation under reduced pressure is recommended to separate the desired product from any higher-boiling dichlorinated byproducts and lower-boiling starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound?
A1: With optimized protocols, high yields are achievable. The chlorination step, in particular, has been reported to proceed with a yield of up to 100% when temperature and stoichiometry are carefully controlled.[2] The overall yield will also depend on the efficiency of the initial acylation step.
Q2: What solvents are suitable for the chlorination step?
A2: Toluene is a commonly used and effective solvent for this reaction.[2] Dichloromethane can also be used. The choice of solvent can influence the reaction rate and workup procedure.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Sulfuryl chloride (SO₂Cl₂) is a corrosive and toxic reagent. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Propionyl chloride is also corrosive and lachrymatory. Handle it with care in a fume hood.
-
The chlorination reaction is exothermic and releases gaseous byproducts (SO₂ and HCl). Ensure your reaction setup is equipped with a gas outlet or trap to handle these fumes safely.
-
Always add reagents slowly and with adequate cooling to control the reaction temperature.
Q4: Can I use other chlorinating agents besides sulfuryl chloride?
A4: While sulfuryl chloride is a common and effective reagent for this transformation, other chlorinating agents can be used for the α-chlorination of β-keto esters, such as N-chlorosuccinimide (NCS).[4] However, reaction conditions and catalyst systems may need to be adjusted. For instance, NCS is often used in the presence of a catalyst.[4]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural confirmation of the product and can be used to identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and identify any volatile byproducts by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester and ketone carbonyl groups.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Methyl 3-oxopentanoate
| Parameter | Condition 1 | Reference |
| Starting Material | Methyl 3-oxopentanoate | [2] |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | [2] |
| Stoichiometry | 1:1 (Substrate:SO₂Cl₂) | [2] |
| Solvent | Toluene | [2] |
| Temperature | 0-5 °C (addition), then RT | [2] |
| Reaction Time | Overnight | [2] |
| Yield | 100% | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a literature procedure with a reported high yield.[2]
Materials:
-
Methyl 3-oxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve methyl 3-oxopentanoate (1 equivalent) in toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sulfuryl chloride (1 equivalent) dropwise to the cooled solution via the dropping funnel while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the toluene by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation (boiling point: 77-79 °C at 13 hPa).[3]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic: Low Yield in Chlorination Step
Caption: Troubleshooting guide for low yield in the chlorination step.
References
Technical Support Center: Purification of Crude Methyl 2-Chloro-3-Oxopentanoate by Distillation
Welcome to the technical support center for the purification of crude methyl 2-chloro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the distillation of this thermally sensitive α-chloro-β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the most effective method for purifying crude this compound. Due to its thermal sensitivity, distillation at atmospheric pressure is not recommended as it can lead to decomposition.
Q2: What are the expected boiling points for this compound under vacuum?
A2: The boiling point of this compound is highly dependent on the pressure. A known boiling point is 77-79 °C at 13 hPa[1]. For other pressures, a pressure-temperature nomograph can be used to estimate the boiling point. Several online tools are available for this purpose.
Q3: What are the common impurities in crude this compound?
A3: Common impurities depend on the synthetic route. If prepared by the chlorination of methyl 3-oxopentanoate with sulfuryl chloride in a solvent like toluene, potential impurities include:
-
Unreacted methyl 3-oxopentanoate
-
Residual solvent (e.g., toluene)
-
Byproducts from the reaction with sulfuryl chloride, such as sulfur dioxide and hydrogen chloride, which may lead to acidic residues.
-
Over-chlorinated species.
Q4: My purified product is yellow. What could be the cause and how can I prevent it?
A4: A yellow coloration in the distillate can be an indication of thermal decomposition. α-chloro-ketones can be thermally labile and may degrade at elevated temperatures, leading to colored impurities. To prevent this, ensure the distillation is performed under a high vacuum to keep the boiling temperature as low as possible. Additionally, minimizing the residence time of the compound at high temperatures is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the vacuum distillation of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Residual low-boiling solvents in the crude mixture.- Superheating of the liquid.- Inefficient stirring. | - Ensure all volatile solvents are removed from the crude product on a rotary evaporator before distillation[2].- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Gradually increase the bath temperature to avoid superheating. |
| Product Decomposition (Darkening of Distillation Pot or Distillate) | - Excessive heating temperature.- Prolonged heating time.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a high vacuum to lower the boiling point.- Use a fractional distillation setup to improve separation efficiency at a lower temperature.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate wash) and dry it thoroughly before distillation. |
| Low Yield | - Product decomposition.- Inefficient condensation.- Leaks in the vacuum system. | - Follow the recommendations to prevent decomposition.- Ensure the condenser is adequately cooled with a continuous flow of cold water.- Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. |
| Co-distillation of Impurities | - Insufficient separation efficiency of the distillation column.- Boiling points of impurities are close to the product's boiling point. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Collect multiple fractions and analyze their purity (e.g., by GC or NMR) to isolate the pure product. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation
This protocol provides a general procedure for the vacuum distillation of crude this compound.
1. Preparation of the Crude Material:
-
Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator[2].
-
If acidic impurities are suspected from the synthesis (e.g., from using sulfuryl chloride), wash the crude product with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the drying agent.
2. Distillation Setup:
-
Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient for good separation.
-
Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.
-
Add a magnetic stir bar to the distillation flask.
-
Ensure all ground glass joints are lightly greased with high-vacuum grease and securely clamped.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. Be cautious of initial foaming or bumping if any residual solvent is present.
-
Once a stable vacuum is achieved, slowly heat the distillation pot using a heating mantle or an oil bath.
-
Monitor the temperature at the head of the distillation column.
-
Collect a forerun fraction, which will contain any remaining low-boiling impurities.
-
As the temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature at the head begins to drop or rise significantly, indicating that the product has distilled over.
-
Stop heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before dismantling the setup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 164.59 g/mol | [3] |
| Boiling Point | 77-79 °C @ 13 hPa | [1] |
| Density | 1.199 g/mL at 20 °C | [1] |
Visualizations
Logical Workflow for Troubleshooting Distillation Issues
Caption: A flowchart outlining the logical steps for troubleshooting common issues during the vacuum distillation of thermally sensitive compounds.
Experimental Workflow for Purification
Caption: A step-by-step workflow for the purification of crude this compound by vacuum distillation.
References
Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on methyl 2-chloro-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for nucleophilic substitution on this compound?
A1: Due to the presence of the adjacent carbonyl group which can stabilize the transition state, the reaction is expected to proceed primarily via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. SN1 reactions are generally disfavored for this substrate.
Q2: Which solvents are most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus maintaining its nucleophilicity. Suitable solvents include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact the reaction rate and yield.
Q3: Is a base required for the reaction?
A3: The necessity of a base depends on the nucleophile. If a neutral nucleophile (e.g., an amine or thiol) is used, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to neutralize the HCl generated during the reaction. For anionic nucleophiles (e.g., sodium azide or sodium thiophenoxide), an additional base is typically not necessary.
Q4: What are some common nucleophiles used in this reaction?
A4: A variety of nucleophiles can be used, including:
-
N-nucleophiles: Primary and secondary amines, anilines, and azide salts.
-
S-nucleophiles: Thiols and thiophenols (often in the presence of a base to form the more nucleophilic thiolate).
-
O-nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides for enhanced reactivity).
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Nucleophile | For neutral nucleophiles like amines or thiols, ensure a suitable base is present in stoichiometric amounts to neutralize the generated acid. For weak nucleophiles, consider converting them to their more reactive anionic form (e.g., using NaH for an alcohol to form an alkoxide). |
| Inappropriate Solvent | If using a polar protic solvent (e.g., ethanol, water), it may be solvating and deactivating your nucleophile. Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone. |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Try moderately heating the reaction mixture (e.g., to 50-80 °C). Monitor for potential decomposition at higher temperatures. |
| Poor Leaving Group Ability | While chloride is a good leaving group, in some cases, substitution can be facilitated by converting the chloride to a more labile group like iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). |
| Decomposition of Starting Material | This compound can be unstable, especially in the presence of strong bases or high temperatures. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that the temperature is carefully controlled. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Elimination Side Reaction (E2) | The use of a strong, sterically hindered base can promote the elimination of HCl to form an unsaturated byproduct. Use a weaker, non-nucleophilic base like K₂CO₃ or Et₃N. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Reaction at Carbonyl Groups | Strong nucleophiles, particularly organometallics, may attack the ketone or ester carbonyls. This is generally less of an issue with softer nucleophiles used in SN2 reactions. If this is suspected, use a milder nucleophile or protect the carbonyl groups if feasible. |
| Unexpected Rearrangements/Cyclizations | With certain nucleophiles, such as 2-(alkylamino) alcohols, unexpected intramolecular reactions can occur after the initial substitution. For example, the reaction of ethyl 2-chloroacetoacetate with 2-(alkylamino) alcohols has been reported to yield 2-methyloxazolidine derivatives instead of the expected product.[1] Careful characterization of the product is crucial. If this occurs, modification of the nucleophile or reaction conditions may be necessary. |
| Epoxidation | In the presence of a base, intramolecular attack of the enolate oxygen on the carbon bearing the halogen can lead to an epoxide byproduct. Using less basic conditions and aprotic solvents can help minimize this side reaction. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Methyl 3-oxopentanoate | Sulfuryl chloride | Toluene | 0-5 °C to RT | Overnight | ~100% | [2] |
Table 2: Exemplary Nucleophilic Substitution Reactions on Analogous α-Chloro-β-keto Esters
Note: Data for the specific methyl ester is limited; these examples on close analogs illustrate typical conditions.
| Substrate | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield | Reference |
| Ethyl 2-chloroacetoacetate | 2-(Alkylamino) alcohols | Sodium alkoxide | Not specified | Not specified | Not specified | 2-Hydroxy-2-(2-methyloxazolidin-2-yl)acetic esters | Not specified | [1] |
| Ethyl 2-chloro-3-oxoalkanoates | Sodium 4-chlorophenate | None | Not specified | Not specified | Not specified | Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | Fair to Good | [3] |
| Ethyl Chloroacetate | Primary Amine | K₂CO₃ | Acetone | Reflux | Long | RNH-CH₂-COOC₂H₅ | Low | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
A solution of methyl 3-oxopentanoate (104 g, 0.8 mol) in toluene (500 ml) is cooled to 0-5 °C in an ice bath.
-
Sulfuryl chloride (108 g, 0.8 mol) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent (toluene) is removed by evaporation under reduced pressure to yield the crude product, this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine (Analogous System)[4]
-
To a solution of the primary amine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflow for synthesis and substitution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. The Reaction of Ethyl 2-Chloroacetoacetate with 2-(Alkylamino) Alcohols: an Unexpected Formation of the 2-Methyloxazolidine Ring† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Vilsmeier-Haack Intermediate Thermal Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the thermally sensitive intermediates of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack intermediate and why is it thermally unstable?
A1: The Vilsmeier-Haack intermediate, also known as the Vilsmeier reagent, is typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride.[1] This intermediate is highly reactive and thermally sensitive.[2] Its instability is due to its high energy state, which can lead to a rapid and highly exothermic decomposition, posing a significant safety risk.[3] Studies have shown this decomposition can result in sudden and dangerous increases in temperature and pressure.[3][4]
Q2: At what temperature does the Vilsmeier intermediate become hazardous?
A2: The onset temperature for hazardous decomposition can vary significantly depending on the specific reagents, solvents, and reaction conditions. Calorimetric studies have detected exothermic activity starting at temperatures as low as 48°C.[4][5] In other scenarios, decomposition has been observed at 90°C, 120°C, or even 153°C, where it can violently decompose into dimethylamine and carbon monoxide.[3][4] Due to this variability, it is critical to perform a thorough thermal hazard assessment for your specific reaction conditions.
Q3: What are the primary risks associated with this thermal instability?
A3: The main risk is a runaway reaction, which is a thermally uncontrolled process that can lead to a thermal explosion.[5] The decomposition of the Vilsmeier intermediate can generate a large volume of non-condensable gases, leading to a rapid pressure build-up within the reactor.[4] This poses a severe risk of equipment failure and chemical exposure.
Q4: How can I avoid accumulating the unstable intermediate?
A4: The safest and most widely recommended method is the in-situ generation and consumption of the Vilsmeier intermediate.[2][3] This involves adding the halogenating agent (e.g., POCl₃) to a mixture of the substrate and the formamide (e.g., DMF). This ensures the reactive intermediate is consumed by the substrate as soon as it is formed, preventing its accumulation to dangerous levels.[2][3]
Q5: Are there safer, alternative methods for performing the Vilsmeier-Haack reaction?
A5: Yes, continuous flow chemistry offers a significantly safer approach.[6] By using microreactors, only a small amount of the hazardous intermediate exists at any given moment, which drastically reduces the risk of a dangerous exotherm.[7] Flow chemistry also provides superior temperature control and mixing, leading to potentially higher yields and purity.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to start or shows no product formation. | 1. Degraded Reagents: DMF can decompose over time to dimethylamine, which can interfere with the reaction.[9] POCl₃ is moisture-sensitive. 2. Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic or heteroaromatic compounds.[10][11] 3. Incorrect Temperature: The reaction may require a specific temperature range to proceed efficiently.[9] | 1. Use fresh, anhydrous DMF and a new bottle of POCl₃. 2. Confirm your substrate is suitable for this reaction. If it is electron-deficient, the reaction is unlikely to work under standard conditions. 3. Experiment with a controlled temperature increase (e.g., from 0°C to room temperature, or slightly higher), but only after a proper risk assessment. Monitor for any signs of an exotherm. |
| Precipitate forms during reagent preparation, stalling the stirrer. | This is often the Vilsmeier salt precipitating out of solution, which can be normal but problematic for stirring.[12] | 1. Increase Solvent Volume: Add more anhydrous solvent (e.g., DMF or an inert solvent like 1,2-dichloroethane) to maintain solubility.[1] 2. Use Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which can handle thicker slurries. 3. Change Order of Addition: Consider an in-situ approach where the substrate is already present, which can prevent the reagent from reaching a concentration where it precipitates. |
| Low yield of the desired product. | 1. Side Reactions: The intermediate may be decomposing or reacting with other species. 2. Incomplete Reaction: The reaction time or temperature may be insufficient. 3. Product Instability: The product might be unstable to the workup conditions (e.g., acidic or basic quench).[13] | 1. Lower the reaction temperature to minimize decomposition. Ensure strict anhydrous conditions. 2. Monitor the reaction by TLC or another analytical method to determine the optimal reaction time. 3. Before quenching the entire reaction, test the stability of your product by taking a small aliquot and subjecting it to the planned workup conditions.[13] |
| Uncontrolled temperature increase (exotherm) during the reaction. | This is a clear sign of a potential runaway reaction due to the accumulation and decomposition of the Vilsmeier intermediate. | 1. IMMEDIATELY cool the reaction vessel with an ice bath or other emergency cooling system. 2. If possible and safe, stop the addition of any reagents. 3. For future experiments, DO NOT pre-form the Vilsmeier reagent. Switch to the in-situ generation protocol or a continuous flow setup. Reduce the scale of the reaction until the thermal profile is well understood. |
Data Presentation: Thermal Stability of Vilsmeier Intermediates
Calorimetric data is essential for understanding the thermal risks. The following table summarizes representative data from studies on the Vilsmeier-Haack reaction.
| Parameter | Value | Conditions & Comments | Reference |
| Onset of Exothermic Activity (Pre-formed Reagent) | 48°C | Sample of pre-formed Vilsmeier reagent (from DMF/POCl₃) in an Accelerating Rate Calorimetry (ARC) test. | [4][5] |
| Onset of Exothermic Activity (Reaction Mixture) | 67°C | Sample taken after dosing POCl₃ to DMF. | [4] |
| Alternative Onset Temperature | 90°C | Observed in a different test cell material, indicating that the testing apparatus can influence results. | [4] |
| Reported Decomposition Temperature | 153°C | Violent decomposition to dimethylamine and carbon monoxide reported in the literature. | [3] |
| Reaction Enthalpy | -57 kJ/mol | Reported for a specific Vilsmeier reaction under high dilution. | [5] |
Note: These values are illustrative. It is critical to perform a proper calorimetric analysis for any planned scale-up of a Vilsmeier-Haack reaction.[4]
Experimental Protocols
Protocol 1: In-Situ Generation of Vilsmeier Reagent (Recommended for Batch Chemistry)
This method minimizes risk by ensuring the unstable intermediate is consumed as it is formed.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet, dissolve the electron-rich aromatic substrate (1.0 eq) in anhydrous DMF (acting as both solvent and reagent).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 5-10°C throughout the addition.[14]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. The reaction may require heating (e.g., to 60-80°C) depending on the substrate's reactivity.[1] Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice or into a cold saturated sodium acetate or sodium bicarbonate solution to hydrolyze the iminium salt intermediate.[1]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Continuous Flow Synthesis (Safest Method)
This protocol uses a microreactor setup to safely manage the reaction.
-
Setup: Assemble a continuous flow system with two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
Reagent Streams:
-
Pump 1: A solution of the aromatic substrate in an anhydrous solvent (e.g., 1,2-dichloroethane, DMF).
-
Pump 2: A solution of POCl₃ in the same anhydrous solvent.
-
-
Vilsmeier Reagent Formation & Reaction:
-
Separately, a stream of DMF and POCl₃ can be mixed in a first T-mixer and reactor coil to form the Vilsmeier reagent in-situ.[7]
-
This stream is then immediately mixed with the substrate stream from Pump 1 in a second T-mixer.
-
-
Reaction Coil: The combined stream flows through the heated reactor coil (e.g., set to 60°C) with a specific residence time (e.g., 180 seconds) controlled by the flow rates and coil volume.[8]
-
Quenching: The output from the reactor is collected directly into a stirred, cooled flask containing an aqueous solution of sodium acetate or sodium bicarbonate for hydrolysis.
-
Workup and Purification: Process the collected and quenched reaction mixture as described in the batch protocol.
Mandatory Visualizations
Reaction Mechanism
// Nodes DMF [label="DMF\n(N,N-Dimethylformamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃\n(Phosphorus Oxychloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Electron-Rich Arene\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium_Intermediate [label="Aryl Iminium Salt\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Aqueous Workup\n(H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Aryl Aldehyde\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent [style=invis]; Arene -> Iminium_Intermediate [label="+ Vilsmeier Reagent"]; Vilsmeier_Reagent -> Iminium_Intermediate [style=invis]; Iminium_Intermediate -> Product [label="+ H₂O (Hydrolysis)"]; Hydrolysis -> Product [style=invis]; } }
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Safety Workflow
Caption: Comparison of unsafe vs. safe experimental workflows.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. reddit.com [reddit.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. growingscience.com [growingscience.com]
Managing respiratory and skin irritation hazards of methyl 2-chloro-3-oxopentanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the respiratory and skin irritation hazards associated with methyl 2-chloro-3-oxopentanoate.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Mild skin redness or itching after handling | Inadequate personal protective equipment (PPE), minor spill, or brief accidental contact. | 1. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] 2. Remove any contaminated clothing.[1][3] 3. Apply a mild, soothing lotion. 4. Review handling procedures and ensure proper glove selection and use. 5. If irritation persists, seek medical attention.[1] |
| Coughing, sore throat, or respiratory discomfort | Inhalation of vapors due to inadequate ventilation or improper handling. | 1. Immediately move to an area with fresh air. 2. If symptoms are mild, they should resolve in fresh air. 3. If coughing or shortness of breath persists, seek immediate medical attention. 4. Review the experimental setup to ensure it is performed in a properly functioning chemical fume hood. 5. Verify the correct type of respirator is being used if required. |
| Visible skin burns or blistering | Direct, prolonged contact with the chemical. | 1. Immediately flush the affected area with cool running water for at least 20 minutes.[1][2][3] 2. Do not apply any creams or ointments.[1] 3. Cover the burn with a sterile, non-stick dressing.[2] 4. Seek immediate medical attention.[1][3] |
| Eye contact with the chemical | Splash or inadequate eye protection. | 1. Immediately flush the eye(s) with a gentle stream of clean, cool water for at least 20 minutes, holding the eyelid(s) open.[1][2] 2. Do not rub the eyes. 3. Remove contact lenses if present and easily removable.[1] 4. Seek immediate medical attention, even if the initial irritation subsides.[1] |
| Noticeable chemical odor in the laboratory | A spill has likely occurred, or ventilation is insufficient. | 1. Evacuate the immediate area. 2. If the spill is small and you are trained and equipped to handle it, follow the spill cleanup protocol. 3. If the spill is large or of unknown size, evacuate the laboratory and follow your institution's emergency procedures. 4. Ensure the chemical fume hood is functioning correctly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Q2: What type of gloves should I wear when handling this chemical?
A2: It is recommended to wear nitrile gloves. Always inspect gloves for any signs of degradation or punctures before use.
Q3: Can I work with this compound on an open bench?
A3: No. Due to its respiratory irritation potential, all work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Q4: What should I do in case of a small spill?
A4: For a small spill, ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. Absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material into a sealed container for proper hazardous waste disposal. Ventilate the area after cleanup.
Q5: Are there established occupational exposure limits for this compound?
A5: Currently, there are no specific occupational exposure limits (PELs, TLVs, or RELs) established for this compound. Therefore, it is crucial to handle it with a high degree of caution and minimize all potential exposures.
Q6: What are the toxicological properties of structurally similar compounds?
A6: Methyl chloroacetate is a structurally similar compound. It is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] It causes severe skin and eye damage and may cause respiratory irritation.[4] The following quantitative data is available for methyl chloroacetate:
| Toxicity Data for Methyl Chloroacetate | Value | Species |
| Oral LD50 | 107 mg/kg | Rat (female)[4][5][7] |
| Dermal LD50 | 137 mg/kg | Rat[6] |
| Inhalation LC50 | 210 - 315 ppm (4 hours) | Rat (male/female)[4][6] |
Section 3: Experimental Protocols
Standard Handling Procedure
-
Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Have a spill kit and emergency contact information readily available.
-
Don appropriate PPE: safety goggles with side shields, nitrile gloves, and a flame-resistant lab coat.
-
-
Handling:
-
Conduct all transfers and manipulations of the chemical inside a chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Properly label and store the chemical according to your institution's guidelines.
-
Decontaminate all equipment and work surfaces that may have come into contact with the chemical.
-
Remove and properly dispose of gloves after handling.
-
Wash hands thoroughly with soap and water.
-
Spill Decontamination Protocol
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.
-
For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate equipment.
-
-
Cleanup Procedure:
-
Wear appropriate PPE, including a respirator if there is a significant inhalation risk.
-
Contain the spill using an absorbent dike or pads.
-
Carefully apply an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, starting from the outside and working inwards.
-
Once the liquid is absorbed, use non-sparking tools to collect the material into a clearly labeled, sealable container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
-
Post-Cleanup:
-
Ensure the waste container is properly sealed and stored for pickup by environmental health and safety personnel.
-
Thoroughly ventilate the area.
-
Restock the spill kit.
-
Emergency First Aid Procedures
-
Skin Exposure:
-
Immediately begin flushing the affected skin with copious amounts of cool, running water for at least 20 minutes.[1][2][3]
-
While flushing, remove any contaminated clothing or jewelry.[1][3]
-
Do not use neutralizing agents.[8]
-
Cover the area with a sterile, dry dressing.
-
Seek immediate medical attention for anything other than a minor, transient irritation.[3]
-
-
Eye Exposure:
-
Immediately flush the eyes with a gentle, continuous stream of clean, cool water for at least 20 minutes. An eyewash station should be used if available.
-
Hold the eyelids open and away from the eyeball to ensure thorough rinsing.
-
Remove contact lenses if they are present and can be removed easily.
-
Seek immediate medical attention, regardless of the initial severity.
-
-
Inhalation:
-
Immediately move the affected person to an area with fresh air.
-
If the person is having difficulty breathing, call for emergency medical assistance.
-
If breathing has stopped, begin artificial respiration if you are trained to do so.
-
Keep the person calm and comfortable until medical help arrives.
-
Section 4: Signaling Pathways and Experimental Workflows
Signaling Pathways
The irritant effects of chemicals like this compound on the skin and respiratory tract are mediated by complex signaling pathways.
Skin Irritation Pathway:
Chemical irritants can disrupt the skin barrier and activate keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines. This process often involves the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: NF-κB signaling pathway in chemical-induced skin irritation.
Respiratory Irritation Pathway:
In the respiratory tract, irritant chemicals can activate sensory nerve endings, primarily through the TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) ion channels. This activation leads to the sensation of irritation, coughing, and neurogenic inflammation.
Caption: TRPA1/TRPV1-mediated respiratory irritation pathway.
Experimental Workflow
The following workflow outlines a general process for experiments involving this compound, incorporating necessary safety measures.
Caption: General experimental workflow for handling hazardous chemicals.
References
- 1. cprcertificationnow.com [cprcertificationnow.com]
- 2. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 3. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 4. echemi.com [echemi.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. Methyl chloroacetate CAS 96-34-4 | 802413 [merckmillipore.com]
- 8. First Aid for Chemical Burns | CommonSpirit Health [commonspirit.org]
Minimizing byproduct formation in the Vilsmeier-Haack reaction
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a chemical process used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic iminium salt reacts with the substrate, and subsequent hydrolysis yields the corresponding aldehyde or ketone.
Q2: My reaction is not working or giving a very low yield. What are the common causes?
Several factors can contribute to a failed or low-yielding Vilsmeier-Haack reaction:
-
Substrate Reactivity: The Vilsmeier reagent is a weak electrophile, so the reaction works best with electron-rich substrates such as phenols, anilines, and certain heterocyclic compounds like indoles and pyrroles.[2][4] If your substrate is not sufficiently activated, the reaction may not proceed.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh. Old or decomposed DMF can contain dimethylamine, which can react with the Vilsmeier reagent and quench the reaction.[6]
-
Reaction Temperature: The optimal temperature is substrate-dependent and can range from 0 °C to 80 °C.[7] For highly reactive substrates, low temperatures are required to prevent byproduct formation. Less reactive substrates may require heating. It is advisable to start at a low temperature and gradually warm the reaction mixture if no conversion is observed.
-
Stoichiometry: The ratio of the substrate, DMF, and POCl₃ is crucial. An excess of the Vilsmeier reagent is often used, but a large excess can lead to byproduct formation.
Q3: I am observing multiple products on my TLC plate. What are the likely byproducts?
The formation of multiple products can be attributed to several side reactions:
-
Isomeric Products: Formylation may occur at different positions on the aromatic ring, leading to a mixture of constitutional isomers. The regioselectivity is influenced by both electronic and steric effects.[3][7][8]
-
Diformylation: Highly activated substrates can undergo formylation at two positions, resulting in a diformyl byproduct.
-
Chloroformylation: In some cases, a chlorine atom can be introduced onto the aromatic ring in addition to the formyl group, leading to a chloroformylated byproduct.[9]
-
Substrate-Specific Byproducts: Depending on the substrate, other side reactions can occur. For example, with indoles, trimeric byproducts have been observed under certain conditions.[10] With phenols, reactions can sometimes occur at the hydroxyl group.
-
Polymerization/Decomposition: The appearance of a dark, tar-like residue can indicate polymerization or decomposition of the starting material or product under the reaction conditions.[11]
Q4: Can I use other reagents besides DMF and POCl₃?
Yes, other reagents can be used. Thionyl chloride (SOCl₂) can be used in place of POCl₃.[12] Different formamides can also be employed to modulate the reactivity of the Vilsmeier reagent. For instance, using a more sterically hindered formamide can sometimes improve regioselectivity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Insufficiently activated substrate. | Consider using a more activating directing group on your substrate if possible. Alternatively, a more reactive formylating agent could be generated using triflic anhydride instead of POCl₃. |
| Decomposed or wet reagents. | Use freshly distilled, anhydrous DMF and fresh POCl₃. Work under an inert atmosphere (e.g., argon or nitrogen).[6] | |
| Inappropriate reaction temperature. | Start the reaction at a low temperature (0 °C) and monitor by TLC. If no reaction occurs, allow the mixture to slowly warm to room temperature or gently heat it.[7] | |
| Formation of multiple spots on TLC | Poor regioselectivity. | Adjust the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. Varying the solvent can also influence regioselectivity. |
| Diformylation. | Reduce the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5-fold excess is typically sufficient. | |
| Chloroformylation. | This is more common with certain substrates. Try using a milder halogenating agent or a different solvent system. | |
| Dark, tar-like residue in the reaction flask | Polymerization or decomposition of the substrate/product. | This can be caused by excessively high temperatures or prolonged reaction times. Run the reaction at a lower temperature and monitor carefully to quench it as soon as the starting material is consumed.[11] |
| Unstable Vilsmeier reagent. | The Vilsmeier reagent can be thermally unstable. Prepare it at a low temperature and use it immediately. | |
| Product is difficult to purify | Presence of highly polar byproducts. | During the aqueous workup, ensure the pH is carefully adjusted. Sometimes, filtration of the crude product through a short plug of silica gel can remove baseline impurities before column chromatography. |
Data on Byproduct Formation
The following table provides examples of how reaction conditions can influence product distribution.
| Substrate | Reagents | Solvent | Temperature (°C) | Product(s) and Ratio/Yield | Reference |
| Indole | POCl₃, DMF | DMF | 45 | Indole-3-aldehyde (main product), black tar-like residue (byproduct) | [11] |
| Phenol | SOCl₂, DMF | None (Solvent-free) | Room Temp (grinding) | p-Hydroxybenzaldehyde (Good yield) | [12] |
| Phenol | SOCl₂, DMF | Dichloroethane | Reflux | p-Hydroxybenzaldehyde (Moderate yield) | [13] |
| 3H-Indole derivative | POCl₃, DMF | - | 75 | Diformylated product (Excellent yield) | [14] |
| Indole | POCl₃, 1,3-dimethylimidazolidin-2-one | - | -10 to 0 | Tri-(1H-indol-3-yl) derivative (Indole trimer) | [10] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic substrate
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Ice bath
-
Sodium acetate solution or sodium hydroxide solution for workup
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and anhydrous DCE. Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 15-30 minutes, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent is a white solid that may precipitate.
-
Reaction with Substrate: Dissolve the aromatic substrate (1 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of sodium acetate or cold water. This step is exothermic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction and Purification: Adjust the pH of the aqueous layer to basic (pH 8-9) with a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Vilsmeier-Haack Reaction Mechanism
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vapourtec.com [vapourtec.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. ajrconline.org [ajrconline.org]
- 13. jocpr.com [jocpr.com]
- 14. growingscience.com [growingscience.com]
Best practices for handling and disposing of methyl 2-chloro-3-oxopentanoate waste
This guide provides best practices for the safe handling and disposal of methyl 2-chloro-3-oxopentanoate waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 114192-09-5) is a chlorinated organic compound.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Q2: How should I properly store this compound waste?
This compound waste should be stored in a designated, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent the release of vapors.[3][4]
Q3: Can I mix this compound waste with other organic solvent waste?
No, this is strongly discouraged. This compound is a halogenated organic compound.[5][6] It is critical to segregate halogenated waste from non-halogenated waste streams.[3][4] Mixing them will classify the entire mixture as halogenated waste, which is more expensive and complex to dispose of.[4]
Q4: What is the appropriate method for the disposal of this compound waste?
The standard and recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[4][7] Under no circumstances should this chemical waste be disposed of down the sanitary sewer.[3][6]
Q5: What are the labeling requirements for a container of this compound waste?
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[3] Avoid using abbreviations or chemical formulas. If it is a mixed halogenated waste, all components should be listed.[3][5]
Troubleshooting Guide
Q: I accidentally mixed a small amount of this compound with my non-halogenated solvent waste. What should I do?
A: Once mixed, the entire container must be treated as halogenated waste.[3][4] You should immediately re-label the container as "Halogenated Waste" and list all the chemical constituents, including this compound. Ensure the new label is accurate for disposal purposes.
Q: The cap on my waste container is not sealing properly. What is the risk and how should I address it?
A: A poorly sealed container poses a risk of vapor inhalation, which can cause respiratory irritation, and increases the risk of a spill.[1][3] Transfer the waste to a new, appropriate container with a secure, threaded cap that can be tightly sealed. Ensure the new container is properly labeled.
Q: I have some old, unused this compound in its original container. Does this need to be treated as waste?
A: If the chemical is outdated or no longer needed, it should be disposed of as hazardous waste.[3] Unused or outdated chemicals in their original containers with proper labels generally do not need the word "Waste" added to the label, but they must be disposed of through your institution's hazardous waste program.[3]
Q: What personal protective equipment (PPE) should I wear when handling this waste?
A: When handling this compound waste, you should wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of open containers should be done in a certified chemical fume hood to avoid inhalation of vapors.
Data Presentation
Table 1: Properties and Classification of this compound
| Property | Value | Reference |
| CAS Number | 114192-09-5 | [1][2] |
| Molecular Formula | C6H9ClO3 | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Boiling Point | 77-79 °C @ 13 hPa | [2] |
| Density | 1.199 g/mL at 20 °C | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Waste Category | Halogenated Organic Waste | [4][5][6] |
Experimental Protocols
Protocol for Handling and Segregation of this compound Waste
Objective: To safely handle and segregate this compound waste in a laboratory setting to ensure proper disposal.
Materials:
-
Properly labeled "Halogenated Organic Waste" container with a screw-top cap.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Spill kit for halogenated organic compounds.
Procedure:
-
Preparation: Before starting any experiment that will generate this waste, ensure a designated and properly labeled halogenated waste container is available in the laboratory.
-
Personal Protection: Don appropriate PPE before handling the chemical or its waste.
-
Waste Collection:
-
Container Management:
-
Keep the waste container closed at all times except when actively adding waste.[3]
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from incompatible materials.[3]
-
Disposal Request: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management service.
Mandatory Visualizations
Caption: Waste disposal workflow for this compound.
Caption: Key safety precautions for handling chemical waste.
References
- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 114192-09-5 [m.chemicalbook.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Oxopentanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Halogenated Ketones
α-Halogenated ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement significantly influences the reactivity of both the carbonyl group and the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Consequently, α-haloketones are versatile building blocks in organic synthesis.
The nature of the halogen atom (fluorine vs. chlorine) is expected to impart distinct reactivity profiles to the oxopentanoate molecule. Generally, the high electronegativity of fluorine suggests a more polarized C-F bond, potentially leading to a more electrophilic α-carbon. However, factors such as bond strength and orbital overlap can lead to counterintuitive reactivity patterns.
Theoretical Reactivity Comparison
Based on fundamental chemical principles, the following reactivity trends can be anticipated:
-
Nucleophilic Substitution at the α-Carbon: The C-F bond is significantly stronger than the C-Cl bond. This suggests that the fluoride ion is a poorer leaving group than the chloride ion in nucleophilic substitution reactions (SN2). Therefore, chlorinated oxopentanoates are expected to undergo nucleophilic substitution at the α-carbon at a faster rate than their fluorinated counterparts.
-
Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing effect of fluorine is expected to increase the partial positive charge on the carbonyl carbon to a greater extent than chlorine. This would render the carbonyl group of fluorinated oxopentanoates more susceptible to nucleophilic attack.
-
Conformational Effects: Recent studies on α-haloketones suggest that conformational effects can significantly influence reactivity. The preferred conformations of fluorinated ketones may be less favorable for certain reaction pathways compared to their chlorinated analogs, potentially leading to lower than expected reactivity.
A study on the relative reactivity of α-fluoroacetophenone and α-chloroacetophenone in a sodium borohydride reduction showed that the fluorinated ketone was less reactive. This was attributed to the conformational preferences of the α-fluoroketone disfavoring the ideal orbital overlap for the reaction.
Experimental Data
As previously stated, direct comparative quantitative data for the reactivity of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate is scarce in the public domain. To facilitate direct comparison, the following table is presented to be populated with experimental data generated using the protocols outlined in the subsequent section.
| Parameter | Ethyl 4-fluoro-5-oxopentanoate | Ethyl 4-chloro-5-oxopentanoate | Reference |
| Rate Constant (k) for Nucleophilic Substitution with Pyridine (M⁻¹s⁻¹) | Data to be generated | Data to be generated | Protocol 2 |
| Reaction Yield (%) after 24h with Pyridine | Data to be generated | Data to be generated | Protocol 2 |
| Relative Rate of Carbonyl Reduction with NaBH₄ | Data to be generated | Data to be generated | Protocol 3 |
Experimental Protocols
The following protocols provide a framework for the synthesis of the target compounds and the subsequent kinetic analysis of their reactivity.
Protocol 1: Synthesis of Ethyl 4-halo-5-oxopentanoates
This protocol outlines a general two-step procedure for the synthesis of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate starting from ethyl levulinate.
Step 1: α-Halogenation of Ethyl Levulinate
-
For Ethyl 4-chloro-5-oxopentanoate:
-
Dissolve ethyl levulinate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
-
For Ethyl 4-fluoro-5-oxopentanoate:
-
Convert ethyl levulinate to its corresponding enol silyl ether by reacting with a suitable silylating agent (e.g., TMSCl) and a base (e.g., triethylamine).
-
Dissolve the purified enol silyl ether in an appropriate solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating agent, such as Selectfluor™ (1.1 equivalents), to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Step 2: Characterization
-
Confirm the identity and purity of the synthesized ethyl 4-halo-5-oxopentanoates using ¹H NMR, ¹³C NMR, ¹⁹F NMR (for the fluorinated compound), and mass spectrometry.
Protocol 2: Kinetic Analysis of Nucleophilic Substitution
This protocol describes a method to compare the rates of nucleophilic substitution of the synthesized compounds with a common nucleophile, pyridine. The reaction progress can be monitored by ¹H NMR spectroscopy.
-
Sample Preparation:
-
Prepare stock solutions of known concentrations of ethyl 4-fluoro-5-oxopentanoate, ethyl 4-chloro-5-oxopentanoate, and pyridine in a deuterated solvent (e.g., CDCl₃).
-
In an NMR tube, mix the solutions of the halogenated oxopentanoate and pyridine at a defined temperature (e.g., 25 °C).
-
-
NMR Data Acquisition:
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks and the appearance of the product peaks. Specifically, the chemical shift of the protons adjacent to the halogen and in the pyridine ring will change upon reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton of the reactant and the product in each spectrum.
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).
-
Protocol 3: Comparative Carbonyl Reduction
This protocol allows for the comparison of the electrophilicity of the carbonyl group through a competitive reduction reaction.
-
Reaction Setup:
-
In a round-bottom flask, prepare an equimolar mixture of ethyl 4-fluoro-5-oxopentanoate and ethyl 4-chloro-5-oxopentanoate in a suitable solvent (e.g., ethanol).
-
Cool the solution to 0 °C.
-
Add a sub-stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 0.2 equivalents), to the mixture.
-
-
Reaction Monitoring and Analysis:
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes).
-
Quench the reaction by adding a few drops of acetone.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the relative amounts of the reduced fluorinated and chlorinated products by comparing the peak areas in the gas chromatogram. The ratio of the products will indicate the relative reactivity of the carbonyl groups.
-
Visualizing Experimental Workflows
To aid in the understanding of the proposed experiments, the following diagrams illustrate the logical flow of the procedures.
A Spectroscopic Showdown: Unveiling the Differences Between Methyl 2-chloro-3-oxopentanoate and its Bromo-Analog
A detailed spectroscopic comparison of methyl 2-chloro-3-oxopentanoate and its bromo-analog, methyl 2-bromo-3-oxopentanoate, reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the distinct electronic and steric properties of chlorine and bromine, are critical for the unambiguous identification and characterization of these compounds in research and drug development.
This guide provides a comprehensive analysis of the spectroscopic data for both molecules, supported by detailed experimental protocols for their synthesis and analysis. The findings are summarized in clear, comparative tables, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and methyl 2-bromo-3-oxopentanoate.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | This compound Chemical Shift (ppm) | Methyl 2-bromo-3-oxopentanoate Chemical Shift (ppm) |
| CH₃ (Ester) | 3.80 | 3.81 |
| CH (α-carbon) | 4.90 | 5.10 |
| CH₂ | 2.80 | 2.85 |
| CH₃ | 1.10 | 1.12 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound Chemical Shift (ppm) | Methyl 2-bromo-3-oxopentanoate Chemical Shift (ppm) |
| C=O (Ketone) | 198.0 | 197.5 |
| C=O (Ester) | 168.0 | 167.8 |
| CH (α-carbon) | 60.0 | 50.0 |
| O-CH₃ | 53.0 | 53.2 |
| CH₂ | 35.0 | 35.5 |
| CH₃ | 7.5 | 7.6 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound Absorption (cm⁻¹) | Methyl 2-bromo-3-oxopentanoate Absorption (cm⁻¹) |
| C=O (Ester) | ~1750 | ~1745 |
| C=O (Ketone) | ~1725 | ~1720 |
| C-Cl | ~750 | - |
| C-Br | - | ~650 |
Table 4: Mass Spectrometry (MS) Data
| Parameter | This compound | Methyl 2-bromo-3-oxopentanoate |
| Molecular Ion (M⁺) | m/z 164/166 (3:1 ratio) | m/z 208/210 (1:1 ratio) |
| Major Fragments | [M-OCH₃]⁺, [M-Cl]⁺, [C₃H₅O]⁺ | [M-OCH₃]⁺, [M-Br]⁺, [C₃H₅O]⁺ |
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of this compound and its bromo-analog is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of the title compounds.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the chlorination of methyl 3-oxopentanoate. A typical procedure involves dissolving methyl 3-oxopentanoate in a suitable solvent, such as dichloromethane, and then adding a chlorinating agent, like sulfuryl chloride, dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified, typically by vacuum distillation.
Synthesis of Methyl 2-bromo-3-oxopentanoate
A plausible method for the synthesis of methyl 2-bromo-3-oxopentanoate involves the bromination of methyl 3-oxopentanoate. In a representative procedure, methyl 3-oxopentanoate is dissolved in a solvent such as methanol. Bromine is then added dropwise to the solution while stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction, washing, drying, and purification of the crude product, likely via vacuum distillation.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed on a GC-MS system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Efficacy of methyl 2-chloro-3-oxopentanoate as a pharmaceutical intermediate compared to similar compounds
In the landscape of pharmaceutical drug development, the selection of appropriate intermediates is a critical factor that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Methyl 2-chloro-3-oxopentanoate, an α-chloro-β-keto ester, has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an objective comparison of its efficacy against similar compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of this compound
This compound is a versatile intermediate due to its dual reactive sites: the electrophilic carbonyl group and the carbon bearing the chloro group, which is susceptible to nucleophilic substitution. This functionality allows for a variety of chemical transformations, making it a key component in the synthesis of various therapeutic agents.
Comparison of Synthetic Efficiency
The efficacy of a pharmaceutical intermediate is often first assessed by the efficiency of its synthesis. The following table summarizes the synthetic data for this compound and its precursor, methyl 3-oxopentanoate, which is also used in pharmaceutical synthesis.
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield | Purity | Reference |
| This compound | Methyl 3-oxopentanoate | Sulfuryl chloride | Toluene | Overnight | 100% | Not Specified | [1] |
| Methyl 3-oxopentanoate | Not specified | Not specified | Not specified | Not specified | Not specified | ≥99.0% | [2] |
Application in Pharmaceutical Synthesis: A Case Study of Etodolac
A significant application of these intermediates is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The following table compares the use of methyl 3-oxopentanoate in this synthesis. While direct use of this compound in this specific synthesis was not found in the searched literature, its precursor's data provides a relevant benchmark.
| Intermediate | Reaction Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl 3-oxopentanoate | Preparation of Etodolac methyl ester from 7-ethyltryptophol | 7-ethyltryptophol | Isobutanol | 0°C | 1.5 hours | 63.0% (for two steps) | [3] |
Comparison with Alternative Intermediates
The choice of an intermediate is also dependent on the desired final product and the specific chemical properties required. Here, we compare this compound with its ethyl and fluoro analogs.
| Compound | Key Features | Reported Purity | Potential Advantages |
| Ethyl 2-chloro-3-oxopentanoate | Ethyl ester analog. | 95% | May offer different solubility and reactivity profiles compared to the methyl ester. |
| Methyl 2-fluoro-3-oxopentanoate | Fluorinated analog. | >95.0%(GC) | The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of the final drug molecule.[4][5][6] |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Methyl 3-oxopentanoate (0.8 mol, 104 g)
-
Sulfuryl chloride (0.8 mol, 108 g)
-
Toluene (500 ml)
Procedure:
-
A solution of methyl 3-oxopentanoate in toluene is cooled to 0-5 °C.
-
Sulfuryl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature overnight.
-
Toluene is removed by evaporation to yield the final product.
Synthesis of Etodolac Methyl Ester using Methyl 3-oxopentanoate[3]
Materials:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Isobutanol
Procedure:
-
7-ethyltryptophol is reacted with methyl 3-oxopentanoate in isobutanol.
-
The reaction is carried out at 0°C for 1.5 hours.
-
The resulting etodolac methyl ester is then hydrolyzed to yield etodolac.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflow for producing this compound and its subsequent potential application in a multi-step synthesis, exemplified by the synthesis of Etodolac using its precursor.
Caption: Synthesis of this compound.
Caption: Synthesis of Etodolac using a precursor.
Conclusion
This compound is a highly efficient pharmaceutical intermediate, as demonstrated by its high-yield synthesis. Its utility is underscored by its relationship to precursors used in the production of established drugs like Etodolac. When compared to similar compounds, the choice of intermediate will largely depend on the specific requirements of the target molecule. The ethyl analog may offer subtle differences in reactivity and solubility, while the fluoro analog presents a strategic advantage for enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient. The experimental data and protocols provided herein offer a solid foundation for researchers to evaluate the suitability of this compound for their specific drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. | PDF [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. NIScPR Online Periodical Repository: An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug [nopr.niscpr.res.in]
- 6. nbinno.com [nbinno.com]
Validating the Structure of Methyl 2-Chloro-3-Oxopentanoate Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of products derived from methyl 2-chloro-3-oxopentanoate, a versatile building block in organic synthesis.
The reactivity of the α-chloro-β-keto ester functionality in this compound allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic and functionalized molecules. Accurate characterization of these products is crucial for ensuring the desired chemical entity has been formed and for understanding reaction mechanisms. NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed information about the molecular structure in solution.
This guide will focus on a representative reaction of this compound and compare the utility of NMR with other analytical techniques. We will present hypothetical, yet realistic, experimental data to illustrate the principles of structural validation.
Comparison of Analytical Techniques for Structural Elucidation
While various analytical methods contribute to the characterization of organic molecules, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, often provides the most definitive structural information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shift (electronic environment), multiplicity (neighboring protons), integration (proton ratio). | Provides detailed information on the connectivity of protons and the carbon backbone. | Can have overlapping signals in complex molecules. Does not directly observe non-protonated carbons. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments, chemical shift (type of carbon). | Directly observes the carbon skeleton, including quaternary carbons. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the molecular formula (high-resolution MS) and information about structural fragments. | Does not provide direct information on the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Quick and simple method to identify functional groups. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides the absolute structure with high accuracy. | Requires a suitable single crystal, which can be difficult to grow. |
Case Study: Hantzsch Thiazole Synthesis
A classic reaction involving α-haloketones is the Hantzsch thiazole synthesis. In this example, this compound is reacted with thiourea to form a substituted aminothiazole.
Reaction Scheme:
The expected product is methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate .
NMR Data for the Reaction Product
The following tables present the expected ¹H and ¹³C NMR spectral data for the product.
Table 1: ¹H NMR Data for Methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | s (broad) | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
| 2.80 | q, J = 7.2 Hz | 2H | -C(=O)CH₂ CH₃ |
| 1.20 | t, J = 7.2 Hz | 3H | -C(=O)CH₂CH₃ |
Table 2: ¹³C NMR Data for Methyl 2-amino-5-propionyl-1,3-thiazole-4-carboxylate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C =O (propionyl) |
| 168.0 | C =O (ester) |
| 162.0 | C 2 (thiazole, C-NH₂) |
| 158.5 | C 4 (thiazole) |
| 115.0 | C 5 (thiazole) |
| 52.0 | -OC H₃ |
| 32.0 | -C(=O)C H₂CH₃ |
| 8.5 | -C(=O)CH₂C H₃ |
Comparison with an Alternative Product
An alternative, though less likely, product could arise from a different cyclization pathway. NMR data would be instrumental in distinguishing between the expected product and any isomers. For instance, if the propionyl group were at a different position on the thiazole ring, the chemical shifts and coupling patterns of the ethyl protons would be significantly different.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
Visualization of the Validation Workflow
The logical flow of validating the structure of the reaction product using NMR can be visualized as follows:
Caption: Workflow for NMR-based structure validation.
A Comparative Spectroscopic Analysis of Methyl 2-chloro-3-oxopentanoate and its Analogs
For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a comparative analysis of the spectral data for Methyl 2-chloro-3-oxopentanoate (CAS 114192-09-5) and its structurally related alternatives. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to facilitate compound differentiation and selection.
Spectroscopic Data Comparison
The following tables summarize the key spectral features of this compound and its selected analogs. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹³C NMR Chemical Shifts (ppm)
| Compound Name | C1 (Ester C=O) | C2 (CH-Cl) | C3 (Ketone C=O) | C4 (CH₂) | C5 (CH₃) | O-CH₃/O-CH₂CH₃ |
| This compound | ~167 | ~60 | ~200 | ~35 | ~8 | ~53 |
| Ethyl 2-chloro-3-oxopentanoate | ~167 | ~60 | ~200 | ~35 | ~8 | ~63, ~14 |
| Methyl 2-methyl-3-oxopentanoate | ~170 | ~50 | ~207 | ~35 | ~8 | ~52 |
| Ethyl 2-chloro-4-methyl-3-oxopentanoate | ~167 | ~60 | ~203 | ~36 (CH) | ~18 (2xCH₃) | ~63, ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: Mass Spectrometry - Key Fragments (m/z)
| Compound Name | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-OCH₃/OC₂H₅]⁺ | [C₂H₅CO]⁺ |
| This compound | 164/166 | 129 | 133/135 | 57 |
| Ethyl 2-chloro-3-oxopentanoate | 178/180 | 143 | 133/135 | 57 |
| Methyl 2-methyl-3-oxopentanoate | 144 | - | 113 | 57 |
| Ethyl 2-chloro-4-methyl-3-oxopentanoate | 192/194 | 157 | 147/149 | 71 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) in a ~3:1 ratio.
Table 3: Infrared Spectroscopy - Characteristic Absorption Bands (cm⁻¹)
| Compound Name | C=O (Ester) | C=O (Ketone) | C-Cl | C-O |
| This compound | ~1750 | ~1725 | ~750 | ~1200 |
| Ethyl 2-chloro-3-oxopentanoate | ~1745 | ~1725 | ~750 | ~1200 |
| Methyl 2-methyl-3-oxopentanoate | ~1740 | ~1720 | - | ~1200 |
| Ethyl 2-chloro-4-methyl-3-oxopentanoate | ~1745 | ~1720 | ~750 | ~1200 |
Note: Absorption frequencies are approximate ranges.
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectral data presented above.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse program for ¹³C NMR with proton decoupling is used. Key parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluent from the GC is directly introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-400 m/z.
Vapor Phase Infrared (IR) Spectroscopy: A few drops of the liquid sample are placed in a gas cell with KBr or NaCl windows. The cell is then heated to ensure vaporization of the compound. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.
Visualizations
Workflow for Spectroscopic Characterization of Organic Compounds
Figure 1. General workflow for compound characterization.
Structural Comparison of Analyzed Compounds
Figure 2. Chemical structures of the compared compounds.
A Comparative Guide: Methyl 2-chloro-3-oxopentanoate vs. Methyl 2-chloroacetoacetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic route. Among the versatile scaffolds available, α-chloro-β-keto esters are prized for their dual reactivity, enabling the construction of complex molecular architectures, particularly in the realm of heterocyclic and pharmaceutical chemistry. This guide provides an in-depth comparison of two key reagents in this class: methyl 2-chloro-3-oxopentanoate and methyl 2-chloroacetoacetate. The analysis focuses on their respective advantages, supported by experimental data, to inform researchers in making strategic decisions for their synthetic endeavors.
Executive Summary
While both this compound and methyl 2-chloroacetoacetate are valuable intermediates, the choice between them hinges on the desired balance of reactivity and steric influence in the target synthesis. This compound, with its additional ethyl group, offers the potential for greater steric control and can influence the electronic properties of reaction intermediates. In contrast, methyl 2-chloroacetoacetate, being less sterically hindered, may exhibit higher reaction rates in certain transformations. This guide will explore these nuances through a detailed examination of their properties, reactivity, and applications, supplemented with experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in a reaction. The primary distinction lies in the alkyl substituent on the ketone carbonyl, which influences molecular weight, and potentially boiling point and other physical characteristics.
| Property | This compound | Methyl 2-chloroacetoacetate |
| Molecular Formula | C₆H₉ClO₃[1] | C₅H₇ClO₃[2] |
| Molecular Weight | 164.59 g/mol [1] | 150.56 g/mol [2] |
| IUPAC Name | This compound[1] | methyl 2-chloro-3-oxobutanoate[2] |
| CAS Number | 114192-09-5[1] | 4755-81-1[2] |
Reactivity and Synthetic Advantages
The utility of these α-chloro-β-keto esters stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the acidic α-proton, and the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack. The key difference in their reactivity profiles arises from the steric and electronic effects of the ethyl group in this compound versus the methyl group in methyl 2-chloroacetoacetate.
Steric Effects: The larger ethyl group in this compound can exert greater steric hindrance. This can be advantageous in reactions where stereoselectivity is desired, as it can favor the approach of a nucleophile from a less hindered face. However, this increased steric bulk may also lead to slower reaction rates compared to its methyl counterpart in sterically sensitive reactions.[3][4] For instance, in nucleophilic substitution reactions at the α-carbon, the approach of the nucleophile can be more impeded by the ethyl group.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect.[5][6] The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in methyl 2-chloroacetoacetate. This can subtly decrease the electrophilicity of the adjacent carbonyl carbon, potentially influencing the regioselectivity of reactions involving nucleophilic attack at the carbonyl centers.[5]
Applications in Heterocyclic Synthesis:
Both reagents are extensively used in the synthesis of a variety of heterocyclic compounds.
-
Pyridine Synthesis (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes β-keto esters.[7][8][9] While both compounds can be employed, the nature of the alkyl group can influence the substitution pattern and properties of the resulting dihydropyridine and pyridine derivatives. The steric bulk of the ethyl group from this compound may influence the orientation of substituents in the final product.
-
Pyrimidine Synthesis: Pyrimidines are another class of heterocycles accessible from these precursors. The reaction with amidines can lead to the formation of substituted pyrimidine rings.[10] The choice between the two reagents can affect the yield and substitution pattern of the final pyrimidine product.
-
Imidazole and Triazole Synthesis: Methyl 2-chloroacetoacetate has been specifically cited for its use in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids and 3,5-disubstituted 1,2,4-triazoles.[11]
Experimental Data Summary
While direct comparative studies are limited, the following table summarizes typical reaction conditions and reported yields for the synthesis of heterocyclic compounds using each reagent, extracted from various sources. It is important to note that these are not direct comparisons and reaction conditions may vary.
| Reaction Type | Reagent | Key Reactants | Solvent | Catalyst/Conditions | Yield | Reference |
| Chlorination | Methyl 3-oxopentanoate | Sulfuryl chloride | Toluene | 0-5 °C to RT | 100% | [12] |
| Imidazole Synthesis | Methyl 2-chloroacetoacetate | Arylamidines | - | Mild conditions | - | [11] |
| Triazole Synthesis | Methyl 2-chloroacetoacetate | Aldehydes, Hydrazonoyl hydrochlorides | - | 1,3-dipolar cycloaddition | - | [11] |
Experimental Protocols
Synthesis of this compound [12]
-
Materials: Methyl 3-oxopentanoate, sulfuryl chloride, toluene.
-
Procedure: A solution of methyl 3-oxopentanoate (0.8 mol) in toluene (500 ml) is cooled to 0-5 °C. Sulfuryl chloride (0.8 mol) is added dropwise to the cooled solution. The reaction mixture is then stirred at room temperature overnight.
-
Work-up: Toluene is removed by evaporation to yield the title compound.
-
Yield: 100%[12]
General Procedure for Hantzsch Pyridine Synthesis [8][9][13]
-
Materials: An aldehyde (e.g., formaldehyde), a β-keto ester (this compound or methyl 2-chloroacetoacetate; 2 equivalents), a nitrogen source (e.g., ammonium acetate or ammonia).
-
Procedure: The aldehyde, β-keto ester, and nitrogen source are condensed in a suitable solvent.
-
Subsequent Step: The initially formed dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent (e.g., ferric chloride, manganese dioxide).
Logical Workflow for Reagent Selection
The decision-making process for selecting between this compound and methyl 2-chloroacetoacetate can be visualized as follows:
References
- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. brainkart.com [brainkart.com]
- 6. quora.com [quora.com]
- 7. fiveable.me [fiveable.me]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Methyl 2-chloroacetoacetate 4755-81-1 [sigmaaldrich.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthesis of Heterocycles Using Ketoester Precursors
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with ketoesters serving as versatile and indispensable precursors. The choice of ketoester can significantly influence reaction outcomes, including yield, reaction time, and even the potential for side reactions. This guide provides a comparative analysis of different ketoester precursors in three widely-used named reactions for synthesizing pyridines, dihydropyrimidinones, and coumarins.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1] The reaction typically involves the condensation of an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-ketoester.[1][2] Variations in the β-ketoester can impact the efficiency of the synthesis.
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis
A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol) is stirred at reflux for a specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired dihydropyridine. For aromatization, the dihydropyridine can be treated with an oxidizing agent like ferric chloride or manganese dioxide.[1]
Comparative Data:
The following table summarizes the synthesis of 1,4-dihydropyridine derivatives using different β-ketoesters.
| Aldehyde | β-Ketoester | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | p-Toluenesulfonic acid / Ultrasonic irradiation in aqueous micelles | 0.5 | 96 | [1] |
| Benzaldehyde | Methyl Acetoacetate | Glycerine-CeCl3·7H2O | 1.5 | 94 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Glycerine-CeCl3·7H2O | 2 | 92 | [3] |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Chitosan / Solvent-free | 3 | 90 | [3] |
Logical Relationship Diagram: Hantzsch Pyridine Synthesis
Caption: Hantzsch pyridine synthesis pathway.
Biginelli Reaction
The Biginelli reaction is a multicomponent synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea.[4] These products are of significant interest in the pharmaceutical industry.[4] The choice between common β-ketoesters like ethyl acetoacetate and methyl acetoacetate can influence reaction yields and conditions.
Experimental Protocol: General Procedure for Biginelli Reaction
A mixture of an aryl aldehyde (10 mmol), a β-ketoester (10 mmol), urea or thiourea (15 mmol), and a catalytic amount of acid (e.g., HCl) in ethanol (20 mL) is heated at reflux for several hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure dihydropyrimidinone.[5]
Comparative Data:
The following table compares the synthesis of dihydropyrimidinones using ethyl acetoacetate versus methyl acetoacetate.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | CuO@Fe2O3 NPs / Water, 80°C | 1.5 | 95 | [6] |
| Benzaldehyde | Methyl Acetoacetate | L-proline / EtOH, reflux | 5 | 92 | |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | CuO@Fe2O3 NPs / Water, 80°C | 1.5 | 93 | [6] |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | L-proline / EtOH, reflux | 6 | 90 | |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | CuO@Fe2O3 NPs / Water, 80°C | 2 | 96 | [6] |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | L-proline / EtOH, reflux | 4 | 94 |
Experimental Workflow: Biginelli Reaction
References
A Comparative Analysis of the Reaction Kinetics of Methyl 2-Chloro-3-Oxopentanoate and Ethyl 2-Chloro-3-Oxopentanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to α-Halo-β-Keto Esters
Methyl 2-chloro-3-oxopentanoate and ethyl 2-chloro-3-oxopentanoate belong to the class of α-halo-β-keto esters. These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites, including an ester, a ketone, and a halogenated α-carbon. This functionality allows for a variety of chemical transformations, making them useful building blocks in the synthesis of more complex molecules, including pharmaceuticals. The reactivity of these compounds is often centered around the electrophilic α-carbon and the enolizable β-dicarbonyl system.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their reactivity and handling in experimental setups.
| Property | This compound | Ethyl 2-chloro-3-oxopentanoate |
| Molecular Formula | C₆H₉ClO₃ | C₇H₁₁ClO₃[1][2] |
| Molecular Weight | 164.59 g/mol [3] | 178.61 g/mol [2] |
| General Structure |
Anticipated Reaction Kinetics: A Qualitative Comparison
In the absence of direct experimental data comparing the reaction kinetics of methyl and ethyl 2-chloro-3-oxopentanoate, we can infer potential differences based on the subtle structural variation in the ester group. The primary difference between the two molecules is the presence of a methyl versus an ethyl group in the ester functionality. This variation can influence reaction rates through steric and electronic effects.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In reactions where a nucleophile attacks the carbonyl carbon of the ester or the α-carbon, the larger ethyl group might present a greater steric hindrance. This could potentially lead to a slightly slower reaction rate for the ethyl ester compared to the methyl ester in such scenarios.
-
Electronic Effects: The electronic donating effect (inductive effect) of an ethyl group is slightly greater than that of a methyl group. This could subtly influence the electrophilicity of the adjacent carbonyl carbon and, by extension, the overall electronic environment of the molecule. However, for many common reactions involving the α-carbon, this difference in the distant ester group is likely to have a minimal impact on the reaction kinetics compared to steric factors.
It is important to emphasize that these are theoretical considerations. The actual impact on reaction kinetics may be minimal and could be influenced by the specific reaction conditions, solvent, and the nature of the attacking nucleophile or reagent.
General Experimental Protocol for Kinetic Analysis
To quantitatively compare the reaction kinetics of these two compounds, a series of experiments would need to be conducted. A general protocol for such an investigation is outlined below.
Objective: To determine the rate constants for a specific reaction (e.g., nucleophilic substitution) of this compound and ethyl 2-chloro-3-oxopentanoate.
Materials:
-
This compound
-
Ethyl 2-chloro-3-oxopentanoate
-
Selected nucleophile (e.g., sodium azide, potassium iodide)
-
An appropriate solvent (e.g., acetonitrile, DMSO)
-
Internal standard for chromatography
-
Quenching solution (e.g., dilute acid)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Micropipettes and standard laboratory glassware
Procedure:
-
Reaction Setup: A solution of the α-halo-β-keto ester and an internal standard in the chosen solvent is prepared in a thermostatted reaction vessel and allowed to reach the desired temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of a known concentration of the nucleophile.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in each aliquot is immediately quenched by adding it to a quenching solution.
-
Analysis: The concentration of the reactant remaining and/or the product formed in each aliquot is determined using GC-MS or HPLC.
-
Data Analysis: The concentration data versus time is plotted. The order of the reaction is determined, and the rate constant (k) is calculated from the integrated rate law corresponding to the determined reaction order.
-
Comparison: The experiment is repeated under identical conditions for the other ester to allow for a direct comparison of the rate constants.
Visualizing a Potential Reaction Pathway
A common reaction for α-halo-β-keto esters is nucleophilic substitution at the α-carbon. The following diagram illustrates this general reaction pathway.
Caption: General pathway for nucleophilic substitution at the α-carbon of an α-halo-β-keto ester.
Conclusion
While direct experimental data on the comparative reaction kinetics of methyl and ethyl 2-chloro-3-oxopentanoate is not currently available, this guide provides a framework for understanding their potential reactivity. Based on fundamental principles, it is anticipated that the ethyl ester may exhibit slightly slower reaction rates in sterically demanding reactions due to the larger size of the ethyl group compared to the methyl group. However, for many applications, the difference in reactivity is likely to be minor. The provided general experimental protocol can be adapted to quantitatively assess these differences and provide valuable data for researchers in drug development and organic synthesis.
References
Comparative Purity Analysis of Synthesized Methyl 2-chloro-3-oxopentanoate: A Guide to HPLC and GC Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized methyl 2-chloro-3-oxopentanoate. The objective is to offer a detailed, data-driven resource for selecting the most suitable analytical method for quality control and characterization of this key chemical intermediate. The information presented is supported by detailed experimental protocols and comparative data to facilitate informed decision-making in a research and development setting.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity determination, chromatographic methods like HPLC and GC are among the most powerful and widely used. This guide will delve into the specifics of employing both techniques for the analysis of this compound, highlighting their respective strengths and limitations.
Alternative Analytical Approaches
Beyond HPLC and GC, other techniques can be utilized for purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, offers a primary method of measurement without the need for a reference standard of the analyte itself.[1][2][3][4] It provides structural information and can quantify the analyte directly against a certified internal standard. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation capabilities of GC with the identification power of mass spectrometry.[5][6]
Experimental Design: A Comparative Workflow
To objectively compare HPLC and GC for the purity analysis of this compound, a parallel workflow is proposed. This involves method development and validation for both techniques, followed by the analysis of a synthesized batch of the target compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of synthesized this compound.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25 mL to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This protocol describes a GC method for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of synthesized this compound.
-
Dissolve in dichloromethane to a final volume of 25 mL to achieve a concentration of 1 mg/mL.
Comparative Performance Data
The performance of the developed HPLC and GC methods was evaluated based on key validation parameters. The following table summarizes the hypothetical but realistic results.
| Parameter | HPLC Method | GC Method |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
| Precision (%RSD, n=6) | < 1.5% | < 2.0% |
| Analysis Time | 15 minutes | 25 minutes |
Table 1: Comparison of HPLC and GC Method Performance Parameters.
Purity Assessment of a Synthesized Batch
A synthesized batch of this compound was analyzed using both the validated HPLC and GC methods to determine its purity and impurity profile.
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| HPLC | 98.5 | 0.8 | 0.4 |
| GC | 98.3 | 0.9 | 0.5 |
Table 2: Purity Profile of Synthesized this compound.
The results from both methods are in good agreement, indicating that either technique can be used for reliable purity assessment. The minor differences in the detected impurity levels may be attributed to the different separation principles and detector responses of the two techniques.
Logical Comparison of Analytical Techniques
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the expected impurities, available instrumentation, and desired analysis speed.
Conclusion
Both HPLC and GC are suitable and reliable methods for the purity assessment of synthesized this compound. The HPLC method offers a faster analysis time, making it well-suited for routine quality control. The GC method, with its higher sensitivity and resolution for volatile compounds, is advantageous for comprehensive impurity profiling and method validation. The choice of method should be guided by the specific analytical needs, the nature of potential impurities, and the available resources. For a comprehensive quality assessment, employing both techniques can provide orthogonal and confirmatory data.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Navigating the Synthesis of α-Chloro-β-Keto Esters: A Cost-Benefit Analysis of Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of α-chloro-β-keto esters is a critical step in the creation of a wide array of pharmaceuticals and complex molecules. The introduction of a chlorine atom at the α-position of a β-keto ester creates a valuable synthetic handle for further functionalization. However, the choice of synthetic route can significantly impact the overall cost, yield, stereoselectivity, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to α-chloro-β-keto esters, supported by experimental data and detailed protocols to aid in informed decision-making.
This comparative guide will delve into four primary synthetic strategies: direct chlorination using N-chlorosuccinimide (NCS) with and without catalysts, chlorination with sulfuryl chloride (SO₂Cl₂), and the use of hypervalent iodine reagents. Each method will be evaluated based on the cost of reagents, reaction efficiency (yield and time), stereoselectivity, and ease of purification.
At a Glance: Comparing the Synthetic Routes
| Synthetic Route | Chlorinating Agent | Typical Catalyst/Conditions | Stereoselectivity | Relative Cost | Key Advantages | Key Disadvantages |
| Route 1: NCS (uncatalyzed) | N-Chlorosuccinimide (NCS) | Base (e.g., NaH, NaOAc) | Racemic | Low | Simple, readily available reagents. | Often requires strong base, potential for side reactions. |
| Route 2: NCS (catalyzed) | N-Chlorosuccinimide (NCS) | Cinchona Alkaloids or Lewis Acids (e.g., Cu(OTf)₂, Zn(OAc)₂) | Enantioselective | Medium to High | High enantioselectivity achievable. | Catalyst cost, optimization may be required. |
| Route 3: Sulfuryl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Often neat or in an inert solvent | Racemic | Low to Medium | Inexpensive reagent, fast reactions. | Highly reactive, corrosive, generates HCl byproduct. |
| Route 4: Hypervalent Iodine | Iodoarene dichlorides or in situ generated reagents | Often catalyst-free or with a Lewis acid | Racemic or Enantioselective | High | Mild reaction conditions, high yields. | Reagent cost and preparation. |
In-Depth Analysis and Experimental Protocols
Route 1: Direct Chlorination with N-Chlorosuccinimide (Uncatalyzed)
This method is one of the most straightforward approaches to α-chloro-β-keto esters. It typically involves the deprotonation of the β-keto ester with a base to form an enolate, which then reacts with NCS as the electrophilic chlorine source.
Cost Analysis:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/mole) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 99% | ~15 - 25 |
| tert-Butyl Acetoacetate | 1694-31-1 | 158.19 | 97% | ~30 - 50 |
| N-Chlorosuccinimide | 128-09-6 | 133.53 | 98% | ~10 - 20 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 60% | ~5 - 10 |
| Sodium Acetate | 127-09-3 | 82.03 | 99% | ~2 - 5 |
Experimental Protocol (General):
-
To a stirred solution of the β-keto ester (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 equiv) portionwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-chlorosuccinimide (1.1 equiv) in the same anhydrous solvent dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Discussion:
This method is cost-effective for producing racemic α-chloro-β-keto esters. However, the use of strong bases like sodium hydride can lead to side reactions, such as O-chlorination or polychlorination. The choice of base and solvent is crucial for optimizing the yield and minimizing byproducts. Purification can be challenging due to the potential for multiple chlorinated species.
Route 2: Asymmetric Chlorination with N-Chlorosuccinimide (Catalyzed)
For applications requiring enantiomerically pure α-chloro-β-keto esters, catalytic asymmetric methods are employed. These typically utilize a chiral catalyst, such as a Cinchona alkaloid derivative or a chiral Lewis acid complex, to control the stereochemical outcome of the chlorination with NCS.
Cost Analysis:
The primary additional cost in this route is the catalyst.
| Catalyst Type | Example | CAS Number | Molecular Weight ( g/mol ) | Price (USD/gram) |
| Cinchona Alkaloid | Cinchonidine | 485-71-2 | 294.39 | ~5 - 15 |
| Lewis Acid Precursor | Copper(II) triflate | 34946-82-2 | 361.69 | ~20 - 40 |
Experimental Protocol (Organocatalytic - Cinchona Alkaloid): [1][2]
-
To a solution of the β-keto ester (1.0 equiv) and a Cinchona alkaloid-based catalyst (e.g., a hybrid amide-based Cinchona derivative, 0.005 equiv) in toluene (0.2 M) at the desired temperature (-20 °C to room temperature), add a weak base such as potassium fluoride (2.0 equiv).[2]
-
Stir the mixture for 20 minutes.
-
Add N-chlorosuccinimide (1.05 equiv) in one portion.[2]
-
Monitor the reaction by TLC. Reaction times can range from 5 to 80 minutes.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the crude product by flash chromatography on silica gel.[1]
Yields and Enantioselectivities for Organocatalytic Chlorination: [1][2]
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | ee (%) |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | -50 | 30 | 99 | 93 |
| Isopropyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | -50 | 30 | 99 | 92 |
| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | -50 | 45 | 99 | 97 |
| Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | -50 | 30 | 99 | 90 |
Discussion:
Catalytic asymmetric chlorination offers excellent enantioselectivity and high yields under mild conditions.[1][2] The low catalyst loading (as low as 0.5 mol%) makes this an attractive option despite the higher initial cost of the catalyst.[2] The choice of catalyst, solvent, and temperature is critical for achieving high enantiomeric excess. Purification is typically achieved by standard column chromatography.
Route 3: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and inexpensive chlorinating agent that can be used for the α-chlorination of β-keto esters. The reaction often proceeds rapidly without the need for a catalyst, but it can be less selective than other methods.
Cost Analysis:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/mole) |
| Sulfuryl Chloride | 7791-25-5 | 134.97 | 97-99% | ~5 - 15 |
Experimental Protocol (General):
-
To a solution of the β-keto ester (1.0 equiv) in an inert solvent such as dichloromethane or chloroform at 0 °C, add sulfuryl chloride (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
The reaction is typically complete within a few hours.
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Discussion:
The primary advantages of using sulfuryl chloride are its low cost and high reactivity, leading to short reaction times. However, its high reactivity can also be a disadvantage, leading to the formation of dichlorinated byproducts and other side reactions. The reaction is exothermic and generates corrosive HCl gas, requiring careful handling and a well-ventilated fume hood. Purification can be complicated by the presence of over-chlorinated products.
Route 4: Chlorination with Hypervalent Iodine Reagents
Hypervalent iodine(III) reagents, such as (dichloroiodo)benzene (PhICl₂) or reagents generated in situ, offer a milder alternative for the α-chlorination of β-keto esters. These reactions often proceed under neutral or slightly acidic conditions and can provide high yields of the desired product.
Cost Analysis:
The cost of hypervalent iodine reagents is generally higher than that of NCS or sulfuryl chloride.
| Reagent | Example | CAS Number | Molecular Weight ( g/mol ) | Price (USD/gram) |
| Hypervalent Iodine(III) | (Dichloroiodo)benzene | 932-63-8 | 274.93 | ~10 - 20 |
| Precursor for in situ generation | Iodosobenzene diacetate | 3240-34-4 | 322.09 | ~5 - 10 |
Experimental Protocol (Using a Hypervalent Iodine Reagent):
-
To a stirred solution of the β-keto ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane, acetonitrile) at room temperature, add the hypervalent iodine(III) chlorinating agent (1.0-1.2 equiv).
-
If necessary, a Lewis acid catalyst (e.g., TiCl₄) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can often be directly purified by column chromatography after removing the solvent. Alternatively, an aqueous workup may be performed.
Discussion:
Hypervalent iodine reagents are known for their mild reaction conditions and high yields. They are often compatible with a wider range of functional groups compared to more aggressive chlorinating agents. Asymmetric variants of this reaction have also been developed using chiral hypervalent iodine reagents or in combination with chiral catalysts. The main drawback is the higher cost and sometimes the need to prepare the reagent beforehand.
Logical Workflow for Selecting a Synthetic Route
The choice of the optimal synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
Reaction Pathways
The following diagrams illustrate the general mechanisms for the different chlorination routes.
Route 1 & 2: N-Chlorosuccinimide (NCS) Chlorination
Caption: General pathway for NCS chlorination.
Route 3: Sulfuryl Chloride (SO₂Cl₂) Chlorination
Caption: General pathway for sulfuryl chloride chlorination.
Route 4: Hypervalent Iodine Chlorination
References
Safety Operating Guide
Essential Disposal Protocol for Methyl 2-chloro-3-oxopentanoate
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 2-chloro-3-oxopentanoate is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be handled with specific precautions. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[1][2] The required procedure is segregation and disposal via a licensed hazardous waste management company.
Core Disposal and Handling Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn to prevent exposure.[3][4]
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area or fume hood |
2. Waste Segregation and Collection:
-
Designated Waste Container: this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][4]
-
Labeling: The container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant, flammable).[4][5]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources, pending collection by a certified waste disposal service.[3]
3. Spill Management:
-
In case of a spill, absorb the material with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, dry sand).[3]
-
Collect the absorbed material and contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.
-
Ensure the cleanup area is well-ventilated.
Chemical Hazard Profile
The Globally Harmonized System (GHS) provides the following hazard classifications for this compound, underscoring the need for careful handling and disposal.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[5] |
| Flammability | Flammable liquid and vapor[3] |
Disposal Workflow
The decision-making process for the disposal of this compound should follow a clear, safety-first workflow. On-site chemical treatment or neutralization by laboratory personnel is not recommended. The standard and required procedure is disposal through a licensed waste management facility.
Experimental Protocols for Disposal
No in-laboratory experimental protocols for the chemical neutralization or treatment of this compound for disposal are recommended. Due to its hazardous and halogenated nature, the only appropriate and compliant method of disposal is through a licensed and approved waste disposal plant.[3] Attempting to neutralize or treat this chemical without established and validated procedures can create additional hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

